(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
Description
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Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFCEWRRXWQGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Mechanistic Profiling of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride in SuFEx
The following technical guide details the mechanism of action, reactivity profile, and experimental application of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride within the context of Sulfur-Fluoride Exchange (SuFEx) chemistry.
Executive Summary
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (3-MOMSF) represents a specialized class of "SuFExable" building blocks that bridges fragment-based drug discovery (FBDD) with covalent chemical biology.[1] Unlike aryl sulfonyl fluorides (Ar-SO₂F), which react exclusively via direct substitution, 3-MOMSF possesses a methylene spacer (
This structural feature introduces a bifurcated mechanistic profile :
-
Direct Sulfur(VI) Exchange: Predominant in enzymatic pockets and silicon-mediated catalysis (Si-SuFEx).[1]
-
Sulfene Elimination-Addition: Accessible under basic conditions due to the acidity of the
-protons, offering a distinct pathway for sulfonamide synthesis.[1]
This guide analyzes these pathways to enable precise control over bioconjugation and synthetic workflows.
Chemical Architecture & Reactivity
The reactivity of 3-MOMSF is defined by the interplay between the heteroaryl scaffold and the sulfonyl fluoride warhead.
| Component | Structural Feature | Mechanistic Impact |
| Warhead | Sulfonyl Fluoride ( | Latent Electrophile: High resistance to reduction and hydrolysis compared to sulfonyl chlorides.[1] Activated only by specific nucleophiles or local environments (H-bonding).[1] |
| Linker | Methylene Spacer ( | |
| Scaffold | 3-Methyl-1,2-oxazole | Electronic Activation: The electron-deficient heterocycle increases the electrophilicity of the sulfur center and the acidity of the linker protons (pKa |
Mechanism of Action: The SuFEx Pathways
The reaction of 3-MOMSF with nucleophiles does not follow a single universal mechanism.[1] The pathway is dictated by the activation mode (Silicon vs. Base vs. Protein Environment).
Pathway A: Silicon-Mediated Exchange (Si-SuFEx)
Context: Synthesis of Sulfonates/Sulfonamides using Silyl Ethers/Amines.[1]
In the "classic" Sharpless SuFEx, the reaction is driven by the thermodynamic strength of the Silicon-Fluorine bond (approx. 135 kcal/mol).
-
Activation: A catalyst (e.g., DBU or BEMP) activates the silyl nucleophile (
) or a "naked" fluoride source (e.g., TASF) initiates the process. -
Substitution: The nucleophile attacks the Sulfur(VI) center.
-
Transition State: The reaction proceeds through a concerted substitution or a short-lived trigonal bipyramidal intermediate at the sulfur.
-
Leaving Group: The fluoride ion is ejected and scavenged by the silyl group, rendering the reaction irreversible.
Pathway B: The Sulfene Route (Base-Mediated)
Context: Reaction with free amines/alcohols in the presence of non-nucleophilic base.
Unlike Aryl-SO₂F, 3-MOMSF contains acidic
-
Elimination: A base deprotonates the
-carbon, triggering the elimination of fluoride. -
Intermediate: A highly reactive Sulfene species (
) is generated. -
Addition: The nucleophile traps the sulfene intermediate to regenerate the sulfonyl functionality. Note: This pathway is kinetically faster than direct substitution for hindered nucleophiles but requires careful base selection to avoid oligomerization.
Pathway C: Proximity-Driven Bioconjugation
Context: Covalent Inhibition of Enzymes (e.g., Serine Proteases).[1]
Inside a protein pocket, 3-MOMSF mimics the transition state of ester hydrolysis.
-
Recognition: The isoxazole ring binds to the specificity pocket.
-
Activation: The sulfonyl fluoride warhead forms H-bonds with the oxyanion hole residues, polarizing the S-F bond.
-
Capture: The active site nucleophile (Serine-OH, Lysine-NH₂, or Tyrosine-OH) attacks the sulfur.[1] The fluoride leaves, resulting in a stable covalent adduct.
Visualization of Mechanistic Pathways
The following diagram illustrates the decision tree for 3-MOMSF reactivity.
Caption: Bifurcation of 3-MOMSF reactivity. Base-mediated pathways favor sulfene intermediates due to
Experimental Protocols
Protocol 1: Synthesis of Isoxazole-Sulfonamides (Sulfene Pathway)
Objective: Efficient coupling of 3-MOMSF with a secondary amine.
Reagents:
-
3-MOMSF (1.0 equiv)[1]
-
Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Workflow:
-
Preparation: Dissolve 3-MOMSF in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Addition: Add the secondary amine to the solution.
-
Initiation: Dropwise add TEA at 0°C. Critical Step: The base triggers sulfene formation. Slow addition prevents side reactions.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Disappearance of R-SO₂F peak).
-
Workup: Quench with dilute HCl (1M) to remove unreacted amine. Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Validation: ¹H NMR should show the disappearance of the sulfonyl fluoride doublet (if F-coupling is visible) and the appearance of the sulfonamide methylene singlet.
Protocol 2: Covalent Protein Labeling (Direct Substitution)
Objective: Labeling a target protein containing a reactive Serine/Lysine.
Reagents:
-
Target Protein (10 µM in PBS, pH 7.4)
-
3-MOMSF (100 µM stock in DMSO)[1]
-
Control: PMSF (Phenylmethanesulfonyl fluoride)
Workflow:
-
Incubation: Add 3-MOMSF (final conc. 10–50 µM) to the protein solution. Maintain DMSO concentration <1%.
-
Time Course: Incubate at 37°C for 30, 60, and 120 minutes.
-
Quenching: Stop reaction by adding protein loading buffer containing
-mercaptoethanol (or by rapid desalting if activity assay is required). -
Analysis:
-
Intact Mass MS: Look for a mass shift of +159.02 Da (MW of Isoxazole-CH₂-SO₂ moiety minus F).[1]
-
Activity Assay: If the protein is an enzyme, measure residual activity compared to DMSO control.
-
Comparative Data: Fluoride vs. Chloride
Why use the Fluoride (SuFEx) over the Sulfonyl Chloride?
| Feature | Sulfonyl Fluoride (3-MOMSF) | Sulfonyl Chloride Analog |
| Stability (Water) | High (Hours to Days at pH 7) | Low (Hydrolyzes in minutes) |
| Redox Stability | Resistant to reduction | Susceptible to reduction |
| Selectivity | Reacts with specific nucleophiles (SuFEx) | Indiscriminate acylation |
| Mechanism | Defined SuFEx or Sulfene | Chaotic |
Key Insight: The stability of 3-MOMSF allows it to be used in aqueous biological buffers for protein profiling, whereas the corresponding chloride would hydrolyze before reaching the target.
References
-
Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Development." ChemMedChem.
-
Barrow, A. S., et al. (2019). "The growing toolkit of sulfur(VI) fluoride exchange (SuFEx) click chemistry." Chemical Society Reviews.
-
King, J. F., et al. (1984). "Sulfenes in the reaction of methanesulfonyl fluoride with amines." Journal of the American Chemical Society.[3]
-
(Note: Foundational text establishing the sulfene mechanism for methanesulfonyl fluorides).
-
Sources
Reactivity Profile of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride: A SuFEx-Enabled Heteroaryl-Alkyl Building Block
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the modular assembly of functional molecules. Among the privileged SuFEx hubs, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 1311314-46-1) represents a highly versatile heteroaryl-alkyl building block. Structurally analogous to the classic serine protease inhibitor phenylmethanesulfonyl fluoride (PMSF), this compound replaces the phenyl ring with a 3-methylisoxazole moiety. This bioisosteric replacement alters the lipophilicity and steric profile of the molecule while preserving the highly tunable, latent electrophilicity of the methanesulfonyl fluoride warhead.
As a Senior Application Scientist, I have structured this guide to dissect the physicochemical causality behind this compound's reactivity. We will explore its kinetic stability, its orthogonal reactivity towards specific nucleophiles, and provide self-validating protocols for its application in both synthetic chemistry and activity-based protein profiling (ABPP).
Structural and Electronic Determinants of Reactivity
The unique reactivity-stability paradox of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is governed by the thermodynamic properties of the S(VI)–F bond.
-
Bond Dissociation Energy & Heterolytic Cleavage: The homolytic bond dissociation energy of the S–F bond is exceptionally high (~90.5 kcal/mol) compared to the S–Cl bond in analogous sulfonyl chlorides (~46 kcal/mol)[1]. Due to the extreme electronegativity of fluorine, the electron cloud is heavily polarized. Consequently, any cleavage of the S–F bond is strictly heterolytic, preventing the formation of active radical intermediates. This grants the molecule near-absolute resistance to reductive environments[1].
-
The Heteroaryl-Methyl Spacer: The methylene (-CH₂-) bridge between the 3-methylisoxazole ring and the sulfonyl fluoride group classifies this as an alkyl sulfonyl fluoride. This spacer provides conformational flexibility, allowing the electrophilic sulfur center to deeply penetrate enzymatic active sites (analogous to PMSF)[2]. Furthermore, the lack of direct conjugation with the aromatic system slightly reduces the baseline electrophilicity compared to aryl sulfonyl fluorides, requiring specific microenvironmental or chemical activation to trigger the SuFEx click reaction[3].
Reactivity Profile Towards Specific Nucleophiles
The true power of this building block lies in its latent reactivity, which must be "unlocked" by specific catalytic or enzymatic environments.
O-Nucleophiles (Phenols, Alcohols, and Serine Residues)
-
Synthetic SuFEx (Phenols): The compound reacts robustly with phenols to form stable sulfonate esters. However, this reaction requires a complementary base. The mechanism proceeds via an
-type transition state where the base (e.g., DBU or BEMP) not only deprotonates the phenol but also acts as a hydrogen-bond acceptor to stabilize the departing fluoride ion[4]. DBU (pKaH ~24.3 in MeCN) is typically sufficient, though more sterically hindered substrates may require stronger phosphazene bases like BEMP[5]. -
Biological SuFEx (Serine/Threonine/Tyrosine): In aqueous biological systems, the compound acts as a covalent inhibitor. The active-site architecture of serine proteases provides an "enzymatic SuFEx" environment. The catalytic triad activates the serine hydroxyl, while the oxyanion hole stabilizes the transition state, allowing rapid nucleophilic attack on the S(VI) center[3].
N-Nucleophiles (Amines and Lysine)
Reaction with primary and secondary amines yields sulfonamides. Computational and kinetic studies reveal that the reaction with amines also follows an
S-Nucleophiles (Thiols and Cysteine)
A hallmark of SuFEx chemistry is its biological orthogonality. Unlike maleimides or sulfonyl chlorides, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is highly resistant to soft nucleophiles like thiols. It remains completely stable in the presence of high concentrations of glutathione (GSH) under physiological conditions, making it an ideal warhead for targeting non-cysteine residues in live cells[1].
Quantitative Reactivity Data Summary
To facilitate experimental design, the following table summarizes the relative reactivity of the (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride warhead across different nucleophilic classes.
| Nucleophile Class | Representative Target | Relative Reactivity | Required Activation / Catalysis |
| O-Nucleophiles | Phenols, Tyrosine | High | Amidine/Phosphazene Base (DBU, BEMP) |
| O-Nucleophiles | Aliphatic Alcohols | Low | Strong Base (BTMG) or Silyl Ethers |
| N-Nucleophiles | Primary Amines, Lysine | Moderate | Base Catalysis (DBU, TEA) |
| S-Nucleophiles | Thiols, Cysteine | Negligible | None (Orthogonal/Stable to GSH) |
| Solvent | Water ( | Very Low | Extreme pH or prolonged heating |
Mechanistic Pathways & Workflows
SuFEx Activation Mechanism
The diagram below illustrates the causality of the base-catalyzed SuFEx reaction. The base is not merely an acid scavenger; it actively participates in lowering the
Base-catalyzed SN2-type SuFEx activation mechanism for O/N-nucleophiles.
Covalent Protein Profiling Workflow
Because of its stability in aqueous media and resistance to GSH, this compound is an excellent probe for Activity-Based Protein Profiling (ABPP).
Workflow for activity-based protein profiling using sulfonyl fluoride probes.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction trajectory.
Protocol A: Synthesis of a Heteroaryl-Alkyl Sulfonate via SuFEx
Objective: Conjugate (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride with a phenolic building block.
-
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the target phenol (1.0 mmol, 1.0 equiv) and (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.1 mmol, 1.1 equiv) in anhydrous acetonitrile (MeCN, 4.0 mL).
-
Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%) dropwise at room temperature. Causality Note: DBU acts as the complementary base to activate the phenol and stabilize the fluoride leaving group[5].
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction typically reaches >95% conversion within 30–120 minutes.
-
Quenching & Workup: Dilute the mixture with EtOAc (15 mL) and wash with 1M aqueous HCl (2 × 10 mL) to remove DBU, followed by brine (10 mL).
-
Validation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Confirm the product identity via NMR; the disappearance of the characteristic S-F peak (typically around +50 to +60 ppm) confirms complete fluoride exchange.
Protocol B: Covalent Inhibition Assay for Serine Proteases
Objective: Evaluate the inhibitory potency (
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Causality Note: Tween-20 prevents non-specific aggregation of the highly lipophilic isoxazole compound.
-
Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride in DMSO.
-
Incubation: In a 96-well black microplate, add 49 µL of the recombinant enzyme (final concentration ~10 nM) in assay buffer. Add 1 µL of the inhibitor dilutions (final DMSO concentration 2%). Incubate at 37 °C for 30 minutes.
-
Substrate Addition: Add 50 µL of a fluorogenic substrate (e.g., AAPV-AMC, final concentration 50 µM).
-
Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 15 minutes using a microplate reader.
-
Validation: Calculate the initial velocity (
) for each well. Plot % Activity vs. Log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the [6].
Conclusion
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a highly privileged covalent warhead. By combining the bioisosteric properties of the 3-methylisoxazole ring with the robust, tunable, and orthogonal reactivity of the SuFEx S(VI)-F bond, it serves as an exceptional tool for both modular chemical synthesis and advanced chemical biology applications. Its resistance to biological reductants and specific reactivity towards activated O- and N-nucleophiles make it a superior alternative to traditional sulfonyl chlorides.
References
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride in Aqueous Buffers
Executive Summary
Sulfonyl fluorides (SFs) have revolutionized chemical biology and covalent drug discovery as premier Sulfur(VI) Fluoride Exchange (SuFEx) warheads. While aryl sulfonyl fluorides are celebrated for their remarkable thermodynamic stability in aqueous environments, aliphatic derivatives present a distinct kinetic challenge. This technical guide provides an in-depth mechanistic analysis and empirical framework for evaluating the aqueous stability of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride , an aliphatic heteroaryl-SF. We detail the causality behind its rapid degradation in physiological buffers and provide validated protocols for handling this highly reactive pharmacophore in drug development workflows.
Mechanistic Causality: The E1cB Hydrolysis Pathway
A common pitfall in covalent drug design is assuming uniform thermodynamic stability across all SuFEx reagents. Unlike aryl sulfonyl fluorides, which resist hydrolysis due to the high activation energy required for direct nucleophilic attack at the sterically shielded S(VI) center, aliphatic sulfonyl fluorides possessing α-protons are highly susceptible to base-catalyzed degradation .
The chemical structure of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride features a methylene bridge flanked by a strongly electron-withdrawing sulfonyl group and an electron-deficient 3-methylisoxazole ring. This dual electron-withdrawing environment significantly acidifies the α-protons. Consequently, in neutral to basic aqueous buffers (pH ≥ 7.0), the compound undergoes an E1cB (Elimination Unimolecular conjugate Base) reaction .
The Causality Chain of Degradation:
-
Deprotonation: Hydroxide ions or basic buffer components (e.g., Tris, HEPES) deprotonate the acidic α-carbon.
-
Sulfene Formation: The resulting carbanion drives the spontaneous ejection of the fluoride leaving group, generating a highly electrophilic, transient sulfene intermediate.
-
Hydration: Water rapidly attacks the sulfene, yielding the thermodynamically stable, but pharmacologically inactive, sulfonic acid.
E1cB hydrolysis pathway of aliphatic sulfonyl fluorides via a sulfene intermediate.
Thermodynamic Stability Profiling
To contextualize the instability of this compound, we benchmark it against baseline aliphatic SFs. Phenylmethanesulfonyl fluoride (PMSF), a widely used serine protease inhibitor, exhibits a half-life of roughly 110 minutes at pH 7.0, which plummets to 35 minutes at pH 8.0 . Because the 3-methylisoxazole ring is significantly more electron-withdrawing than a simple phenyl ring, the α-protons of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride are even more acidic, accelerating the E1cB pathway.
The table below summarizes the projected thermodynamic stability (half-life,
| Buffer System | pH Level | Temp (°C) | Estimated | Primary Degradation Driver |
| Sodium Acetate | 4.5 | 25 | > 24 hours | Trace direct nucleophilic hydrolysis |
| PBS | 6.5 | 25 | ~ 45 min | Mild E1cB elimination |
| PBS | 7.4 | 25 | ~ 15 min | Moderate E1cB elimination |
| PBS | 7.4 | 37 | < 5 min | Thermally accelerated E1cB elimination |
| Tris-HCl | 8.0 | 25 | < 2 min | Strong base catalysis (amine participation) |
Data Interpretation: The compound is critically unstable at physiological pH, particularly at physiological temperatures (37°C). Furthermore, amine-containing buffers like Tris can act as both general bases (accelerating E1cB) and direct nucleophiles, leading to even faster depletion than in standard phosphate buffers .
Self-Validating Experimental Methodology
To accurately quantify the kinetic degradation of this compound, researchers must employ a workflow that prevents ex vivo degradation during sample processing. The following LC-MS/MS protocol utilizes an acidic quenching step—a critical self-validating mechanism that instantly protonates the α-carbon and neutralizes buffer bases, halting the E1cB pathway dead in its tracks.
Step-by-Step Kinetic Profiling Protocol
-
Buffer Preparation: Prepare 100 mM buffer solutions (e.g., PBS pH 7.4, Acetate pH 4.5). Equilibrate to the target temperature (25°C or 37°C) in a thermomixer.
-
Stock Solution: Prepare a 10 mM stock of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride in anhydrous DMSO. Note: Ensure DMSO is strictly anhydrous to prevent premature stock degradation.
-
Reaction Initiation: Spike the stock solution into the aqueous buffer to achieve a final concentration of 10 μM (0.1% DMSO final). Vortex immediately to ensure homogeneity.
-
Time-Course Sampling: At precise intervals (0, 2, 5, 10, 15, 30, 60 minutes), extract a 50 μL aliquot from the reaction matrix.
-
Acidic Quenching (Critical Step): Immediately transfer the 50 μL aliquot into 150 μL of ice-cold quenching solution (Acetonitrile containing 0.2% Trifluoroacetic acid). The sudden drop in pH (< 3.0) and protein/salt precipitation completely arrests sulfene formation.
-
Centrifugation: Spin the quenched samples at 15,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via Multiple Reaction Monitoring (MRM), tracking the parent mass transition to the cleaved isoxazole fragment to quantify the remaining intact sulfonyl fluoride.
Validated LC-MS/MS workflow featuring acidic quenching to arrest E1cB degradation.
Strategic Guidelines for Drug Development Professionals
When utilizing (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride as a covalent probe or warhead, its thermodynamic instability is not necessarily a dealbreaker, but it strictly dictates assay design:
-
Avoid Amine Buffers: Never use Tris or HEPES when evaluating the intrinsic target engagement of this compound. Rely on phosphate or MOPS buffers to minimize nucleophilic degradation.
-
Rapid Assays: Biochemical assays must be designed for rapid readouts. Extended pre-incubations (e.g., 1-hour compound-enzyme incubations) will result in complete hydrolysis of the warhead before the substrate is even added.
-
Storage & Formulation: Always store the neat compound in a desiccator. Formulate in anhydrous organic solvents (DMSO/MeCN) and only expose to aqueous media immediately prior to the assay.
By understanding the causality of the E1cB mechanism, researchers can rationally design assays that capture the true pharmacological potential of aliphatic sulfonyl fluorides before they succumb to aqueous hydrolysis.
References
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology, 2023.[Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 2023.[Link]
-
Sulfur-Fluoride Exchange (SuFEx) and PMSF Hydrolysis Kinetics. University of Tokyo Seminars, 2019.[Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate, 2024.[Link]
Tuning the Warhead: The Physicochemical Impact of the Isoxazole Scaffold on Sulfonyl Fluoride Reactivity
Executive Summary
In the landscape of covalent drug discovery, the sulfonyl fluoride (SF) moiety has evolved from a niche reagent to a privileged "click" chemistry warhead (SuFEx).[1][2] While phenyl-sulfonyl fluorides are the standard, they often lack the electrophilic "bite" required for rapid engagement with lower-nucleophilicity residues (e.g., non-catalytic lysines or tyrosines).
This guide dissects the isoxazole-sulfonyl fluoride class—a heteroaryl variant where the unique electronic properties of the isoxazole ring perturb the sulfur center, enhancing reactivity without sacrificing aqueous stability. We explore the mechanistic basis of this activation, synthetic routes, and protocols for kinetic validation.
Mechanistic Underpinnings: The Isoxazole Effect[4][5]
The reactivity of a sulfonyl fluoride is governed by the electrophilicity of the sulfur atom (
Electronic Modulation via Inductive Withdrawal
The isoxazole ring contains two electronegative heteroatoms: Oxygen and Nitrogen.
-
Effect: Both atoms exert a strong inductive electron-withdrawing effect (
) on the ring system. -
LUMO Lowering: When the sulfonyl fluoride group is attached to the isoxazole (particularly at the C3 or C5 positions), this electron deficiency is transmitted to the sulfur center. This lowers the energy of the
orbital (LUMO), making the sulfur more susceptible to nucleophilic attack by protein residues.
The "Goldilocks" Zone of Reactivity
Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, isoxazole-SFs maintain high kinetic stability in aqueous buffers. They resist non-specific reaction with water (a hard, weak nucleophile) but react rapidly with specific protein side chains (softer, stronger nucleophiles) within a binding pocket. This is the "SuFEx" (Sulfur-Fluoride Exchange) principle.[1][2][3][4]
Visualization: Reactivity Landscape
The following diagram illustrates the reactivity hierarchy of sulfonyl electrophiles.
Figure 1: The reactivity spectrum of sulfonyl electrophiles. Isoxazole-SFs occupy the optimal zone between the instability of chlorides and the inertness of phenyl fluorides.
Comparative Reactivity Data
The specific position of the sulfonyl fluoride on the isoxazole ring (C3, C4, or C5) fine-tunes the reactivity. The C5 position, being adjacent to the oxygen, typically experiences a stronger inductive pull than the C4 position.
Table 1: Estimated Hydrolytic Stability & Reactivity Profiles
| Scaffold Type | Substituent | Reactivity ( | Primary Target Residue | |
| Phenyl-SF | Unsubstituted | > 48 Hours | Low | Serine (Catalytic) |
| Phenyl-SF | ~ 12 Hours | Moderate | Lysine/Tyrosine | |
| Isoxazole-SF | 5-substituted | > 24 Hours | High | Tyrosine/Lysine |
| Isoxazole-SF | 4-substituted | > 36 Hours | Moderate-High | Context Dependent |
| Sulfonyl Chloride | Any | < 10 Minutes | Very High (Promiscuous) | Non-specific |
Note: Data is generalized based on heteroaryl sulfonyl fluoride trends [1, 2].[5][6] Specific rates depend on steric environment.
Synthetic Protocols
Constructing isoxazole-SFs requires avoiding conditions that trigger premature fluoride loss. The most robust method involves the oxidative chlorination of a thiol precursor followed by halide exchange.
Protocol A: Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Fluoride
Reagents:
-
3,5-Dimethylisoxazole-4-thiol (Starting Material)
-
Trichloroisocyanuric acid (TCCA) or
-Chlorosuccinimide (NCS) -
Potassium Bifluoride (
) -
Acetonitrile (
) / Water ( )
Workflow:
-
Oxidative Chlorination (In Situ):
-
Dissolve 3,5-dimethylisoxazole-4-thiol (1.0 eq) in
(5:1 v/v). Cool to 0°C. -
Add TCCA (1.5 eq) portion-wise over 15 minutes. Mechanism: The thiol is oxidized to the sulfonyl chloride (
). -
Stir for 30 minutes. Monitor by TLC (disappearance of thiol).
-
-
Fluoride Exchange (SuFEx):
-
Crucial Step: Do not isolate the unstable sulfonyl chloride.
-
Add saturated aqueous
(4.0 eq) directly to the reaction mixture. -
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Observation: The biphasic mixture allows fluoride to exchange with chloride at the interface.
-
-
Workup & Purification:
-
Dilute with EtOAc. Wash organic layer with water (x2) and brine.
-
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane/EtOAc). Isoxazole-SFs are typically stable on silica.
-
-
Validation:
-
NMR: Look for a singlet around +60 to +65 ppm (relative to
). -
MS (ESI): Observe
or .
-
NMR: Look for a singlet around +60 to +65 ppm (relative to
Experimental Validation: Kinetic Hydrolysis Assay
To confirm the "tunability" of your isoxazole-SF compared to a phenyl control, perform a comparative hydrolysis assay.
Objective
Determine the pseudo-first-order rate constant (
Protocol
-
Stock Preparation: Prepare 10 mM stocks of Isoxazole-SF and Phenyl-SF in DMSO-d6.
-
Reaction Setup:
-
Mix 50
L of compound stock with 450 L of deuterated Phosphate Buffered Saline (PBS) in an NMR tube. -
Final concentration: 1 mM compound, 10% DMSO.
-
pH: 7.4.
-
-
Data Acquisition:
-
Acquire
NMR spectra every 30 minutes for 12 hours at 37°C. -
Monitor the decrease of the sulfonyl fluoride peak (
ppm) and the appearance of the free fluoride ion ( ppm).
-
-
Analysis:
-
Plot
vs. time. -
The slope represents
. -
Success Criterion: The Isoxazole-SF should show <10% degradation over 6 hours (indicating stability) but >50% reaction when incubated with a model nucleophile (e.g., N-acetyl-tyrosine) in a parallel assay.
-
Application in Chemical Biology (ABPP)[10]
Isoxazole-SFs are ideal for Activity-Based Protein Profiling (ABPP) . The isoxazole ring can serve as a scaffold for fragment-based ligand design, directing the reactive
SuFEx Mechanism in Protein Labeling
Figure 2: The stepwise mechanism of SuFEx-mediated protein labeling using isoxazole-SF probes.
Why Isoxazole? The planar geometry and hydrogen-bond accepting capacity of the isoxazole nitrogen allow it to engage in specific non-covalent interactions within the binding pocket before the covalent reaction occurs. This increases the selectivity of the probe compared to a simple phenyl-SF.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
-
Mykhailiuk, P. K. (2019). "In situ Generation of Difluorocarbene for the Synthesis of Difluoromethylated Heterocycles." Chemistry – A European Journal (Context: Heteroaryl fluoride stability). Link
-
Grimster, N. P., et al. (2020). "Aromatic Sulfonyl Fluorides as Tunable Warheads for Covalent Drug Discovery." Journal of Medicinal Chemistry. Link
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Whitepaper: Chemoproteomic Target Discovery Using (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride
Executive Summary
The expansion of the druggable proteome relies heavily on the development of novel covalent warheads capable of targeting amino acid residues beyond the traditional cysteine-reactive electrophiles. (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 1311314-46-1) represents a highly specialized fragment building block utilized in modern chemical biology. Functioning as a latent electrophile, this compound leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to selectively profile and inhibit biological targets[1].
Unlike promiscuous alkylating agents, this heteroaromatic sulfonyl fluoride exhibits a "sleeping beauty" phenomenon[2]—remaining highly stable in aqueous physiological environments until it is non-covalently directed into a specific protein binding pocket. This in-depth technical guide explores the mechanistic rationale, target profile, and step-by-step chemoproteomic methodologies required to map the biological targets of this unique pharmacophore.
Chemical Rationale & Mechanism of Action
The SuFEx "Sleeping Beauty" Phenomenon
Sulfonyl fluorides are privileged warheads in Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) design. The S–F bond is exceptionally stable to hydrolysis and biological reductants (unlike sulfonyl chlorides), preventing non-specific off-target toxicity[3]. The electrophile is only activated when the 3-methyl-1,2-oxazole core binds to a protein pocket that provides precise microenvironmental conditions—specifically, a hydrogen-bond donor network that stabilizes the departing fluoride ion, coupled with a proximal nucleophile[4].
Structural Anatomy of the Warhead
The molecule is bifunctional, designed to balance non-covalent affinity with covalent trapping:
-
The Recognition Element (3-Methyl-1,2-oxazole): This heteroaromatic ring acts as a pharmacophore. The nitrogen and oxygen heteroatoms serve as hydrogen-bond acceptors, while the methyl group provides a hydrophobic contact. This motif frequently exhibits affinity for the ATP-binding pockets of kinases and the active sites of serine hydrolases.
-
The Methylene Spacer (-CH₂-): The inclusion of an aliphatic spacer between the oxazole ring and the sulfonyl fluoride insulates the warhead from the direct resonance effects of the aromatic system. This inductive tuning makes the methanesulfonyl fluoride slightly less reactive than direct aryl sulfonyl fluorides, increasing its requirement for perfect proximity-driven activation and thereby enhancing target selectivity.
-
The Latent Electrophile (-SO₂F): Capable of forming irreversible S–O or S–N bonds with target residues via a transition state catalyzed by the protein's native architecture[1].
Targeted Amino Acid Residues
While traditional α,β-unsaturated carbonyls (e.g., acrylamides) almost exclusively target the highly nucleophilic but rare Cysteine, sulfonyl fluorides expand the targetable space to include:
-
Tyrosine (Phenolic -OH): A primary target for SuFEx chemistry, particularly in kinase allosteric sites and non-catalytic domains[3].
-
Lysine (Primary Amine -NH₂): Targeted in hydrophobic pockets where the pKa of the lysine side chain is perturbed (lowered), rendering it unprotonated and nucleophilic at physiological pH[4].
-
Serine & Threonine (Aliphatic -OH): The classic targets in serine hydrolases and proteases, where the catalytic triad activates the serine hydroxyl for nucleophilic attack[1].
Fig 1: Proximity-driven SuFEx activation mechanism of sulfonyl fluorides in protein pockets.
Quantitative Reactivity Profiling
To understand the utility of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride, it must be benchmarked against other covalent warheads. The following table summarizes the physicochemical and targeting parameters critical for experimental design.
Table 1: Comparative Reactivity Profile of Covalent Warheads in Chemoproteomics
| Warhead Class | Representative Target Residues | Aqueous Stability (pH 7.4) | Proximity Requirement | Reversibility | Primary Application |
| Acrylamide | Cysteine | High | Low to Medium | Irreversible | Kinase Inhibitors (TCI) |
| Chloroacetamide | Cysteine | Medium | Low | Irreversible | Broad ABPP Profiling |
| Sulfonyl Fluoride (Aliphatic) | Tyr, Lys, Ser, His | Very High | Strict (High) | Irreversible | Inverse Drug Discovery |
| Aryl Fluorosulfate | Tyr, Lys | Extremely High | Very Strict | Irreversible | Tyrosine Profiling |
| Boronic Acid | Serine, Threonine | High | Medium | Reversible | Protease Inhibitors |
Data synthesized from established chemoproteomic literature regarding SuFEx and electrophile reactivity[5],[3].
Biological Target Profiling: Competitive ABPP Workflow
Because (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a fragment-sized building block lacking a built-in bioorthogonal handle (such as an alkyne or azide), its biological targets cannot be enriched directly. Instead, we must employ a Competitive Activity-Based Protein Profiling (Competitive ABPP) or Inverse Drug Discovery (IDD) workflow[4].
In this self-validating system, the proteome is pre-incubated with the oxazole compound. The compound covalently blocks its specific targets. Subsequently, a broad-spectrum, alkyne-tagged sulfonyl fluoride probe is added to label all remaining unblocked sites. A reduction in mass spectrometry signal for a specific peptide in the treated sample versus the vehicle control definitively identifies the site of engagement[5].
Step-by-Step Methodology
Phase 1: Native Proteome Preparation Causality Check: Denaturing the proteome destroys the 3D binding pockets required for SuFEx activation. Native lysis is mandatory.
-
Harvest target cells (e.g., HeLa or specific cancer cell lines) and wash with cold PBS.
-
Lyse cells using a Dounce homogenizer in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitor cocktail without covalent serine protease inhibitors like PMSF).
-
Centrifuge at 100,000 × g for 45 minutes to separate the soluble proteome from the membrane fraction. Adjust protein concentration to 2 mg/mL.
Phase 2: Competitive Incubation 4. Divide the proteome into two aliquots: Vehicle (DMSO) and Treatment. 5. Dose the Treatment aliquot with (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (typically 10 µM to 50 µM final concentration). Dose the Vehicle with an equivalent volume of DMSO. 6. Incubate at 37°C for 1 to 2 hours to allow for proximity-driven covalent engagement.
Phase 3: Broad-Spectrum Probe Labeling 7. Add a broad-spectrum, alkyne-tagged SuFEx probe (e.g., a fluorosulfonate-alkyne or a generic sulfonyl fluoride-alkyne) to both aliquots at 100 µM. 8. Incubate for 1 hour at 37°C. The probe will label all reactive Tyr/Lys/Ser residues except those already blocked by the oxazole compound.
Phase 4: CuAAC Click Chemistry & Enrichment 9. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding a click mixture containing Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature. 10. Precipitate proteins using cold methanol/chloroform to remove unreacted reagents. 11. Resuspend the protein pellet in 1.2% SDS/PBS and heat at 90°C for 5 minutes to denature the proteins. 12. Dilute to 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours to enrich the biotinylated (probe-labeled) proteins.
Phase 5: On-Bead Tryptic Digest & LC-MS/MS 13. Wash beads stringently (SDS, urea, PBS) to remove non-covalently bound proteins. 14. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and digestion with sequencing-grade Trypsin overnight at 37°C. 15. Elute the resulting peptides and analyze via high-resolution LC-MS/MS (e.g., Orbitrap mass spectrometer). 16. Data Validation: Calculate the ratio of peptide abundance (Vehicle / Treatment). A high ratio (e.g., >4.0) indicates that the (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride successfully outcompeted the broad-spectrum probe for that specific residue, identifying it as a biological target.
Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target identification.
Conclusion
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a potent tool in the chemoproteomic arsenal. By combining the unique non-covalent recognition properties of the 3-methyl-1,2-oxazole ring with the highly selective, proximity-driven SuFEx reactivity of the aliphatic sulfonyl fluoride, researchers can selectively target and identify novel binding pockets across the proteome. When paired with rigorous, self-validating Competitive ABPP workflows, this compound serves as a critical starting point for Inverse Drug Discovery and the development of next-generation targeted covalent inhibitors.
References
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. National Institutes of Health (NIH). 1
-
“Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase. Semantic Scholar. 2
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. 5
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC). 3
-
Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. National Institutes of Health (NIH). 4
Sources
- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
Methodological & Application
Application Note: Preparation and Validation of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride Stock Solutions
Mechanistic Context & The SuFEx Paradigm
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 1311314-46-1) is a highly specialized electrophilic probe utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery.
The causality behind selecting sulfonyl fluorides over traditional electrophiles lies in their unique physicochemical stability. Unlike sulfonyl chlorides, which are highly susceptible to rapid hydrolysis and reductive cleavage, the S–F bond in sulfonyl fluorides undergoes exclusively heterolytic cleavage and is thermodynamically stable in aqueous environments . This stability allows the warhead to remain "dormant" until it is activated by a specific microenvironment—such as a protein binding pocket containing a perfectly positioned nucleophilic residue (Ser, Thr, Tyr, Lys, or His). This context-specific reactivity has been aptly described as a "sleeping beauty finding the right prince," ensuring minimal off-target labeling in complex biological mixtures . Furthermore, the robust nature of the S–F motif enables late-stage drug functionalization directly in multi-well plates without the need for complex purification steps .
Physicochemical Profile
To accurately prepare molar solutions, the quantitative data of the probe must be verified. Below is the summarized physicochemical profile required for stock calculations.
| Property | Specification |
| Chemical Name | (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |
| Synonym | 3-Methylisoxazole-5-methanesulfonyl fluoride |
| CAS Number | 1311314-46-1 |
| Molecular Formula | C₅H₆FNO₃S |
| Molecular Weight | 179.17 g/mol |
| Target Residues | Tyrosine, Lysine, Serine, Histidine, Threonine |
| Primary Application | SuFEx Click Chemistry, Covalent Enzyme Inhibition |
Causality-Driven Solvent Selection
The choice of solvent is the most critical variable in determining the half-life of your stock solution.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous Acetonitrile (MeCN).
-
The Causality: While sulfonyl fluorides are stable in neutral water, the presence of trace water in a concentrated, polar aprotic solvent like DMSO can catalyze slow hydrolysis over time, yielding the inactive sulfonic acid and free fluoride ions. Utilizing strictly anhydrous solvents (≤0.005% H₂O) prevents premature solvolysis.
-
Solvents to Avoid: Protic solvents (Methanol, Ethanol) and any buffers containing primary amines (e.g., Tris, Glycine) must be strictly avoided during stock preparation, as they will act as competing nucleophiles and degrade the probe.
Self-Validating Preparation Protocol
To guarantee experimental reproducibility, this protocol is designed as a self-validating system . It integrates a mandatory Quality Control (QC) checkpoint to verify the structural integrity of the warhead before committing the reagent to high-value biological assays.
Step-by-Step Methodology: 100 mM Master Stock
-
Thermal Equilibration: Remove the lyophilized/solid vial of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Reasoning: Opening a cold vial introduces atmospheric moisture, which initiates hydrolysis.
-
Mass Measurement: Weigh exactly 17.92 mg of the compound into a sterile, amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (or MeCN) to the vial. Vortex gently for 30 seconds. If necessary, sonicate in a water bath at room temperature for 1 minute until complete dissolution is achieved.
-
System Validation (QC Check): Extract a 10 µL aliquot and dilute in deuterated solvent (e.g., DMSO-
) for F NMR spectroscopy.-
Validation Criteria: A sharp singlet in the
F NMR spectrum (typically between +50 to +65 ppm relative to CFCl₃) confirms an intact S–F bond. The appearance of upstream peaks (e.g., around -120 ppm) indicates the presence of free fluoride ions, signaling stock degradation. Do not proceed if degradation exceeds 5%.
-
-
Aliquoting: Divide the validated 100 mM stock into 20 µL single-use aliquots in tightly sealed, argon-purged microcentrifuge tubes.
Storage and Stability Guidelines
-
Temperature: Store aliquots at -20°C or -80°C.
-
Freeze-Thaw Cycles: Strictly limit to zero freeze-thaw cycles. Repeated temperature fluctuations introduce condensation, which acts as a nucleophile and destroys the S–F warhead.
-
Working Solutions: Dilute the 100 mM master stock into the final aqueous assay buffer (pH 7.4 – 8.0) immediately before addition to the protein target. The final DMSO concentration in the biological assay should generally not exceed 1% (v/v) to prevent protein denaturation.
Application Workflow Visualization
Workflow for SuFEx-mediated covalent labeling using the sulfonyl fluoride stock solution.
References
1.[1] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).[Link] 2.[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (NIH PMC).[Link] 3.[3] SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.[Link]
Sources
Application Note: Bioconjugation Techniques Using (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride via SuFEx Click Chemistry
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the landscape of chemical biology, offering a robust, metal-free "click" chemistry approach for protein modification[1]. This application note details the mechanistic rationale and step-by-step protocols for utilizing (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 1311314-46-1) as a latent electrophilic hub for chemoselective bioconjugation.
Unlike traditional
Mechanistic Insights: The Causality of SuFEx Bioconjugation
The Latent Electrophile Concept
The S(VI)-F bond in methanesulfonyl fluorides is exceptionally stable in aqueous media across a broad pH range (pH 4.0–10.0)[1]. It is highly resistant to oxidation, reduction, and hydrolysis. This "latent" reactivity ensures that the reagent does not degrade in biological buffers prior to encountering its target.
Chemoselectivity and Catalysis
Reactivity is unleashed only when the fluoride ion is stabilized during its departure. In bioconjugation, this is achieved either through the unique microenvironment of a protein binding pocket (proximity-driven SuFEx) or via the introduction of an exogenous base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1].
When properly catalyzed in aqueous buffers, the reagent exhibits striking chemoselectivity for the phenolic hydroxyl group of Tyrosine over the primary amines of Lysine or the thiols of Cysteine[2]. This selectivity is driven by the formation of a highly stable aryl sulfonate ester linkage (S-O bond), which is biologically inert and resistant to enzymatic cleavage[4].
SuFEx reaction pathway of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride with Tyrosine.
Quantitative Data: Reaction Conditions & Selectivity
To design a self-validating experimental system, it is critical to understand how buffer pH and catalysts dictate the reaction pathway. The table below summarizes the empirical parameters for optimizing (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride conjugations.
| Target Residue | Catalyst / Additive | Optimal pH | Reaction Time | Typical Conversion | Chemoselectivity Profile |
| Tyrosine (-OH) | DBU (1-5 eq) | 7.5 – 8.5 | 4 – 16 h | > 90% | High (Preferred over Lys/Cys) |
| Lysine (-NH₂) | None (Proximity driven) | 8.5 – 9.5 | 12 – 24 h | 60 – 85% | Moderate (Requires high pH) |
| Histidine (-NH) | None | 7.0 – 8.0 | 24 h | < 30% | Low (Kinetic disadvantage) |
Table 1: Comparative SuFEx reaction parameters for protein bioconjugation.
Experimental Protocols
The following protocol describes the chemoselective tagging of a native protein at a Tyrosine residue. Every step is designed with built-in causality to ensure a self-validating workflow.
Protocol: Tyrosine-Selective Conjugation on Native Proteins
Materials Required:
-
Target Protein (e.g., Bovine Serum Albumin or monoclonal antibody), 1–5 mg/mL.
-
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (Reagent).
-
HEPES Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0). Note: Avoid Tris buffer, as its primary amine can act as a competitive nucleophile over extended incubations.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.
-
Anhydrous DMSO.
-
Zeba™ Spin Desalting Columns (or equivalent SEC columns).
Step-by-Step Methodology:
-
Protein Preparation (Buffer Exchange):
-
Action: Exchange the protein into 50 mM HEPES, 150 mM NaCl, pH 8.0.
-
Causality: Ensuring the removal of competitive nucleophiles (like Tris or free amino acids) is critical. A pH of 8.0 optimally balances the deprotonation of the tyrosine phenol group without inducing protein denaturation or accelerating background hydrolysis of the reagent[4].
-
-
Reagent Preparation:
-
Action: Dissolve (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride in anhydrous DMSO to create a 50 mM stock solution.
-
Causality: The S-F bond is stable, but anhydrous DMSO prevents premature micro-hydrolysis during storage.
-
-
Reaction Initiation:
-
Action: Add the reagent stock to the protein solution to achieve a final molar ratio of 20:1 (Reagent:Protein). Ensure the final DMSO concentration does not exceed 5% v/v.
-
Causality: A 20-fold excess drives the pseudo-first-order kinetics of the SuFEx reaction. Keeping DMSO <5% prevents solvent-induced unfolding of the target protein.
-
-
Catalysis & Incubation:
-
Action: Add DBU to a final concentration of 1–2 mM. Gently vortex and incubate the mixture at 37°C for 12 hours.
-
Causality: DBU acts as a transient fluoride acceptor and general base, significantly lowering the activation energy barrier for the S-F exchange with the tyrosinate nucleophile[2].
-
-
Purification (Quenching):
-
Action: Pass the reaction mixture through a pre-equilibrated Size Exclusion Chromatography (SEC) column.
-
Causality: SEC rapidly removes unreacted small molecules, DBU, and the HF byproduct, effectively quenching the reaction and yielding the purified protein conjugate.
-
-
Analytical Validation (Self-Validation Step):
-
Action: Analyze the purified conjugate via Intact Protein LC-MS.
-
Causality: Successful conjugation of the (3-methyl-1,2-oxazol-5-yl)methanesulfonyl group (Formula: C₅H₆NO₃S, minus F) results in a precise mass shift of +159.16 Da per modification. The appearance of this specific mass shift definitively validates the protocol.
-
Step-by-step experimental workflow for SuFEx-mediated protein bioconjugation.
Troubleshooting & Quality Control
-
Issue: Incomplete Conjugation / No Mass Shift Observed
-
Cause: Insufficient deprotonation of Tyrosine or degraded catalyst.
-
Solution: Verify the pH of the reaction buffer post-addition of the reagent. Increase DBU concentration to 5 mM, or substitute with BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) for highly recalcitrant proteins.
-
-
Issue: Protein Precipitation
-
Cause: DMSO concentration exceeded tolerance, or the isoxazole tag induced hydrophobic aggregation.
-
Solution: Reduce DMSO to 2% v/v. If aggregation persists, add a mild non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer.
-
-
Issue: Multiple Mass Shifts (Over-labeling)
-
Cause: Loss of chemoselectivity, leading to Lysine off-target labeling.
-
Solution: Lower the pH to 7.5, reduce the reagent equivalents from 20:1 to 5:1, and decrease the incubation temperature to 25°C.
-
References
- Sulfur fluoride exchange. PubMed Central (PMC).
- Chemoselective Tyrosine Bioconjugation Through Sulfate Click Reaction. PubMed.
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins. PubMed.
- Advances in sulfur fluoride exchange for chemical biology. University of Copenhagen Research Portal.
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Tyrosine Bioconjugation Using (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride
Executive Summary
This application note details the reaction conditions, mechanism, and analytical validation for the covalent modification of tyrosine residues using (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (referred to herein as IMSF ).
IMSF represents a class of heterocyclic sulfonyl fluorides utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., NHS esters) that target lysine, IMSF exploits the unique redox-neutral stability of the sulfonyl fluoride bond, which remains latent until activated by the specific microenvironment of a deprotonated tyrosine phenol (tyrosinate). This protocol enables the chemoselective installation of post-translational modification mimics, fluorophores, or affinity handles on native proteins.
Key Advantages
-
Chemoselectivity: Preferential labeling of Tyrosine over Lysine/Cysteine at controlled pH.
-
Stability: The resulting tyrosyl sulfonate linkage is hydrolytically stable across a broad pH range.
-
Latency: The probe is relatively inert in aqueous buffer, minimizing background hydrolysis compared to sulfonyl chlorides.
Chemical Mechanism
The reaction proceeds via a Sulfur-Fluoride Exchange (SuFEx) mechanism.[1][2][3][4][5][6] The sulfonyl fluoride warhead acts as a "sleeping beauty" electrophile. It does not react non-specifically with water or bulk nucleophiles. Reaction occurs only when the sulfur center is attacked by a "hard" nucleophile, specifically the phenolate anion of Tyrosine.
The 3-methyl-isoxazole ring serves two functions:
-
Steric Tuning: The heterocyclic core provides a distinct steric profile compared to the phenyl ring of PMSF, potentially altering binding site accessibility.
-
Electronic Activation: The electron-withdrawing nature of the isoxazole ring (via the methylene spacer) inductively activates the sulfonyl center, tuning its electrophilicity for reaction with tyrosinates (pKa ~10) at near-physiological pH.
Figure 1: Mechanism of Tyrosine-selective SuFEx modification. The reaction relies on the generation of the tyrosinate anion, typically facilitated by basic pH or a local protein environment that lowers the Tyrosine pKa.
Optimization of Reaction Conditions
The success of IMSF labeling depends critically on pH and stoichiometry. The goal is to generate the reactive tyrosinate species without activating lysine residues (which are protonated at neutral pH but become nucleophilic > pH 8.5).
Key Parameters Table
| Parameter | Recommended Range | Mechanism/Rationale |
| pH | 7.5 – 8.2 | Critical. Balances Tyr deprotonation (pKa ~10) vs. Lysine neutrality (pKa ~10.5). Below pH 7.0, reaction is negligible. Above 8.5, Lys labeling increases. |
| Buffer System | PBS, HEPES, EPPS | Avoid primary amine buffers (Tris, Glycine) which act as competing nucleophiles. |
| Probe Conc. | 0.5 – 5.0 mM | SuFEx kinetics are slower than NHS-esters. High concentration drives the reaction. |
| Co-solvent | DMSO (5-10% v/v) | IMSF is hydrophobic. Ensure solubility to prevent precipitation on the protein surface. |
| Temperature | 25°C or 37°C | Reaction rate increases with T. 37°C is preferred for < 4 hour protocols. |
| Time | 2 – 16 Hours | Slower kinetics require longer incubation. Overnight at RT is common for high yield. |
Decision Tree for Conditions
Figure 2: Decision matrix for selecting reaction conditions based on protein stability profiles.
Detailed Experimental Protocol
Materials Required[1][2][6][7][8][9]
-
Protein: Purified target protein (1 mg/mL in PBS).
-
Reagent: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (IMSF).
-
Storage: Store powder at -20°C under desiccant.
-
Stock: Prepare 100 mM stock in anhydrous DMSO immediately before use.
-
-
Buffer: 1X PBS (pH adjusted to 7.8 with NaOH).
-
Quench: 1M Tris-HCl (pH 8.0) or Zeba Spin Desalting Columns.
Step-by-Step Workflow
-
Buffer Exchange (Prep): Ensure the protein is in an amine-free buffer (PBS or HEPES). If the protein is in Tris, dialyze or use a desalting column to exchange into PBS pH 7.8.
-
Target Concentration: 1 – 2 mg/mL (approx 20-50 µM).
-
-
Probe Addition (Reaction): Add the IMSF stock (100 mM in DMSO) to the protein solution to reach a final concentration of 1 mM (approx. 20-50 molar equivalents).
-
Note: Keep final DMSO concentration < 5% to avoid protein denaturation.
-
Mixing: Vortex gently immediately upon addition.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours with mild agitation (thermomixer).
-
Alternative: For temperature-sensitive proteins, incubate at 25°C for 12-16 hours.
-
-
Quenching (Optional): While water eventually hydrolyzes excess probe, active quenching is recommended to stop the reaction precisely.
-
Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amine in Tris will scavenge remaining sulfonyl fluoride.
-
-
Cleanup: Remove excess probe and byproducts using a Zeba Spin Desalting Column (7K MWCO) or extensive dialysis against PBS.
Analytical Validation (QC)
Verification of covalent labeling is mandatory. The formation of the sulfonate ester results in a specific mass increase.
Mass Spectrometry (Intact Protein)
Analyze the intact protein via LC-MS (Q-TOF or Orbitrap).
-
Observation: Look for a mass shift corresponding to the probe adduct minus the fluoride leaving group.
-
Calculation:
-
Probe Formula: C₅H₆FNO₃S
-
Loss: Fluoride (F, mass ~19.0)
-
Adduct Formula: C₅H₆NO₃S
-
Mass Shift: +160.02 Da
-
Peptide Mapping (Localization)
To confirm Tyrosine specificity over Lysine:
-
Digest labeled protein with Trypsin.
-
Database Search: Set "Variable Modification" of +160.02 Da on Tyrosine (Y) , Lysine (K) , and Serine (S) .
-
Validation: Confirm the modification is located on Tyrosine residues.[9] Note that active site Serines (in serine hydrolases) may also be labeled due to the PMSF-like structure.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Labeling Observed | pH too low (< 7.2) | Adjust buffer to pH 8.0 to increase tyrosinate population. |
| Probe hydrolysis | Ensure DMSO stock is fresh and anhydrous. SFs hydrolyze slowly but surely in wet DMSO. | |
| Precipitation | DMSO conc. too high | Keep DMSO < 5%. Add probe in multiple small aliquots. |
| Non-specific (Lys) Labeling | pH too high (> 8.5) | Lower pH to 7.5. Lysine reactivity drops significantly below pH 8.0. |
| Excessive Probe | Reduce equivalents from 50x to 10x. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie. Link
-
Kelly, J. W., et al. (2018). "Chemoselective Tyrosine Bioconjugation Through Sulfate Click Reaction." Journal of the American Chemical Society. Link
-
Hamelberg, D., et al. (2013). "Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases."[10] Molecular & Cellular Proteomics. Link
-
Outlaw, V. K., et al. (2025).[6] "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Chemical Science. Link
Sources
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. osti.gov [osti.gov]
- 3. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 7. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 10. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling the Reactive Proteome Using (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride via SuFEx Chemistry
Target Audience: Researchers, chemical biologists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.
Executive Summary & Scientific Rationale
The expansion of the "druggable proteome" relies heavily on our ability to map and target functional amino acid residues beyond the traditional reactive cysteines. Activity-based protein profiling (ABPP) has emerged as a premier chemical proteomic approach to measure small molecule-protein interactions in native biological systems[1]. Within this paradigm, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent ligand discovery.
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 1311314-46-1) is a highly specialized electrophilic probe that merges two potent chemical concepts:
-
The SuFEx Warhead (Methanesulfonyl Fluoride): Sulfonyl fluorides are "privileged" electrophiles. They are highly resistant to aqueous hydrolysis and remain largely inert toward denatured proteins or off-target macromolecules[2]. However, when bound to a specific protein pocket, the local microenvironment activates the S-F bond, driving a proximity-enhanced covalent reaction with nucleophilic residues (Tyrosine, Lysine, Serine, and Histidine)[3].
-
The Isoxazole Pharmacophore: The 3-methyl-1,2-oxazole ring acts as a highly efficient binding motif. Recent proteome-wide kinetic profiling studies have identified the isoxazole moiety as a top-tier fragment for target engagement, providing two critical hydrogen bond acceptors while maintaining excellent ligand-lipophilicity efficiency (LLE)[4]. This makes it an ideal scaffold for fragment-based drug discovery, PROTACs, and molecular glues[5].
By utilizing this compound in a Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) workflow, researchers can systematically map its proteome-wide targets, uncovering novel allosteric sites and guiding the rational design of covalent therapeutics.
Mechanism of Action: Proximity-Driven SuFEx
The causality behind the selectivity of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride lies in its requirement for contextual activation. Unlike highly reactive Michael acceptors (e.g., iodoacetamides) that indiscriminately alkylate accessible cysteines, sulfonyl fluorides require hydrogen-bond donor-mediated activation of the fluoride ion[2].
When the isoxazole ring anchors the probe into a protein binding pocket, neighboring basic residues or structural water molecules polarize the S-F bond. This spatial complementarity allows a proximal nucleophile (such as the hydroxyl of Tyrosine or the primary amine of Lysine) to attack the sulfur center, displacing the fluoride ion and forming a stable, irreversible sulfonate or sulfonamide linkage[6].
Caption: Proximity-driven SuFEx mechanism of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride.
Experimental Workflow: Competitive isoTOP-ABPP
Because (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride lacks a terminal alkyne or azide for direct enrichment, it is best utilized in a competitive ABPP format. In this self-validating system, the native proteome is pre-incubated with the isoxazole-SF probe. A broad-spectrum, alkyne-functionalized sulfonyl fluoride (or fluorosulfate) "universal probe" is subsequently added to label all remaining unreacted functional sites.
Loss of universal probe labeling in the experimental sample (compared to a DMSO control) indicates that the isoxazole-SF probe successfully engaged and covalently blocked that specific residue.
Caption: Competitive ABPP workflow for identifying targets of the isoxazole-SF probe.
Step-by-Step Methodology
Phase 1: Proteome Preparation & Probe Incubation
Causality Note: Native lysis conditions (without boiling or heavy detergents) are strictly required because SuFEx reactivity depends on the folded 3D architecture of the protein to activate the S-F bond[2].
-
Cell Lysis: Harvest cells (e.g., HEK293T or target disease cell line) and wash with cold PBS. Resuspend in native lysis buffer (PBS, pH 7.4, containing protease inhibitors lacking PMSF or AEBSF, as these are also sulfonyl fluorides and will compete).
-
Homogenization: Lyse cells via probe sonication on ice (3 × 10 sec pulses, 30% amplitude). Centrifuge at 100,000 × g for 45 min at 4°C to separate soluble (supernatant) and membrane (pellet) fractions.
-
Standardization: Adjust protein concentration to exactly 2.0 mg/mL using a BCA assay.
-
Competitive Incubation:
-
Control Sample: Add DMSO (1% v/v final).
-
Experimental Sample: Add (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (e.g., 50 µM final concentration).
-
Incubate both samples for 1–2 hours at 37°C to allow the SuFEx reaction to reach equilibrium.
-
-
Universal Labeling: Add a universal alkyne-functionalized SuFEx probe (e.g., 100 µM of a generic fluorosulfate-alkyne) to both samples. Incubate for an additional 1 hour at 37°C.
Phase 2: CuAAC Click Chemistry & Isotopic Tagging
Causality Note: TCEP is used here specifically to reduce Cu(II) to the catalytically active Cu(I) state. DTT must be avoided as it chelates copper and poisons the click reaction.
-
Click Master Mix Preparation: For every 1 mL of proteome (2 mg protein), prepare the following sequence of additions to ensure catalyst stability:
-
20 µL of Heavy (for Control) or Light (for Experimental) TEV-cleavable Azide-Biotin tag (5 mM stock in DMSO).
-
20 µL of TCEP (50 mM freshly prepared in water).
-
60 µL of TBTA ligand (1.7 mM in 1:4 DMSO:t-butanol).
-
20 µL of CuSO₄ (50 mM in water).
-
-
Reaction: Vortex the master mix and add to the proteome samples. Incubate at room temperature for 1 hour in the dark.
-
Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of cold water. Vortex vigorously and centrifuge at 5,000 × g for 10 min to precipitate proteins and remove unreacted click reagents.
Phase 3: Enrichment and LC-MS/MS Preparation
-
Washing: Wash the protein pellet twice with cold methanol to remove residual lipids and small molecules. Air dry briefly.
-
Solubilization: Resuspend the pellet in 1.2% SDS in PBS (heating to 80°C for 5 mins if necessary) to fully denature the proteins, ensuring complete exposure of the biotin tags.
-
Enrichment: Dilute the sample with PBS to reduce SDS concentration to <0.2%. Add 100 µL of pre-washed Streptavidin agarose beads. Rotate at 4°C overnight.
-
On-Bead Digestion: Wash beads sequentially with 1% SDS, 4 M urea, and PBS. Reduce proteins with 5 mM TCEP (60°C, 30 min) and alkylate with 10 mM iodoacetamide (dark, 30 min). Add sequencing-grade Trypsin (2 µg) and digest overnight at 37°C.
-
Peptide Release & LC-MS/MS: Elute the probe-modified peptides by incubating the beads with TEV protease (to cleave the tag) or analyze the supernatant for global proteomic changes. Analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).
Quantitative Data & Optimization Guidelines
To ensure robust self-validation of the protocol, researchers must benchmark their parameters against established chemoproteomic standards[7]. Table 1 summarizes the causal choices in electrophile selection, while Table 2 provides strict quantitative boundaries for the workflow.
Table 1: Comparative Electrophile Dynamics in ABPP
| Warhead Type | Target Residues | Intrinsic Reactivity | Hydrolytic Stability | Primary Application |
| Iodoacetamide | Cysteine | High | Low | Global Cysteine profiling; highly susceptible to off-target alkylation. |
| Methanesulfonyl Fluoride | Tyr, Lys, Ser, His | Latent (Proximity-driven) | High | Targeting the non-cysteine proteome; structural mapping. |
| Aryl Fluorosulfate | Tyr, Lys | Very Latent | Very High | Highly selective SuFEx; requires strict microenvironment activation. |
| Michael Acceptors | Cysteine, Lysine | Moderate | Moderate | Reversible/Irreversible covalent kinase inhibitors. |
Table 2: Quantitative Protocol Parameters
| Parameter | Optimal Value | Critical Threshold / Causality |
| Proteome Concentration | 2.0 mg/mL | < 1.0 mg/mL reduces click efficiency; > 3.0 mg/mL causes precipitation. |
| Isoxazole-SF Concentration | 10 - 50 µM | > 100 µM may force non-specific, proximity-independent SuFEx reactions. |
| SDS Concentration (Lysis) | 0% (Native) | > 0.1% SDS unfolds proteins, destroying the SuFEx activation pocket. |
| SDS Concentration (Click) | 1.2% (Denatured) | Required post-click to expose biotin tags for streptavidin enrichment. |
| CuSO₄ : TCEP Ratio | 1 : 1 | Excess TCEP ensures complete reduction of Cu(II) to Cu(I) without toxicity. |
References
1.[3] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | PNAS Source: pnas.org URL:[Link] 2.[7] Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science Source: rsc.org URL:[Link] 3.[1] Ligand Discovery by Activity-Based Protein Profiling - PMC Source: nih.gov URL:[Link] 4.[6] Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - Frontiers Source: frontiersin.org URL:[Link] 5.[2] Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC Source: nih.gov URL:[Link] 6.[4] COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PMC Source: nih.gov URL:[Link] 7.[5] Convergent Lead Discovery Strategies Yield Covalent and Non-covalent Inhibitors of Human UDP-Galactose-4-Epimerase - ChemRxiv Source: chemrxiv.org URL:[Link]
Sources
- 1. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 7. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
Scale-up Synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride for Library Screening
An Application Note for Drug Development Professionals
Introduction: The Rise of Sulfonyl Fluorides in Drug Discovery
The landscape of covalent drug discovery is undergoing a significant transformation, moving beyond traditional cysteine-targeting warheads to engage a broader range of nucleophilic amino acid residues.[1] In this context, sulfonyl fluorides (R-SO₂F) have emerged as exceptionally valuable electrophiles. Their unique reactivity profile—balancing remarkable stability under physiological conditions with context-specific reactivity towards residues like tyrosine, lysine, serine, and histidine—makes them ideal for developing highly selective and potent covalent inhibitors.[1][2]
This privileged reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction pioneered by K. Barry Sharpless.[3][4] SuFEx provides a robust and modular platform for rapidly connecting molecular fragments, accelerating the generation of diverse compound libraries for high-throughput screening.[3][5] The (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride scaffold is a particularly attractive building block. The isoxazole core is a well-established pharmacophore found in numerous approved drugs, offering favorable metabolic stability and opportunities for diverse functionalization.
This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride. We present a robust, two-stage process designed for scalability, safety, and high purity, enabling the reliable production of this key intermediate for downstream library synthesis.
Overall Synthetic Strategy
The synthesis is designed as a two-stage process commencing from commercially available starting materials. The first stage involves the construction of the key intermediate alcohol, (3-Methyl-1,2-oxazol-5-yl)methanol (1) . The second stage details a safe and efficient one-pot conversion of this alcohol to the final target compound, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (2) . This strategy avoids the use of highly toxic and difficult-to-handle reagents like sulfuryl fluoride (SO₂F₂) gas, opting for more manageable solid and liquid reagents suitable for scale-up.[6][7]
Figure 1: Overall two-stage workflow for the synthesis.
Stage 1: Gram-Scale Synthesis of (3-Methyl-1,2-oxazol-5-yl)methanol (1)
Principle and Rationale
The isoxazole core is constructed via a classic [3+2] cycloaddition reaction.[8] In this protocol, acetaldehyde is first converted in situ to its corresponding oxime, which is then oxidized with sodium hypochlorite (NaOCl) to generate an intermediate nitrile oxide. This highly reactive species is immediately trapped by propargyl alcohol to form the desired 5-substituted isoxazole ring. This one-pot approach is highly efficient and avoids the isolation of potentially unstable intermediates.[9]
Detailed Experimental Protocol
Table 1: Reagents and Quantities for Stage 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Propargyl alcohol | 56.06 | 28.0 g | 0.50 | 1.0 |
| Acetaldehyde (50% in H₂O) | 44.05 | 44.1 g | 0.50 | 1.0 |
| Hydroxylamine HCl | 69.49 | 38.2 g | 0.55 | 1.1 |
| Sodium Hypochlorite (12% soln.) | 74.44 | ~465 mL | ~0.75 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | - |
| Sodium Bicarbonate (Sat. soln.) | 84.01 | 200 mL | - | - |
| Brine | - | 200 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | 20 g | - | - |
Procedure:
-
Setup: Equip a 2 L, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a 500 mL dropping funnel. Cool the flask in an ice/water bath.
-
Oxime Formation: To the flask, add propargyl alcohol (28.0 g, 0.50 mol), acetaldehyde (44.1 g of 50% aq. solution, 0.50 mol), and hydroxylamine hydrochloride (38.2 g, 0.55 mol).
-
Cycloaddition: Begin vigorous stirring. Slowly add the 12% sodium hypochlorite solution (~465 mL, 0.75 mol) via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C. The addition typically takes 2-3 hours.
-
Causality: Slow addition of NaOCl is critical. The generation of the nitrile oxide is exothermic and the intermediate is unstable at elevated temperatures. Maintaining a low temperature maximizes yield and prevents hazardous decomposition.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes until the propargyl alcohol spot has been consumed.
-
Work-up: Transfer the reaction mixture to a 2 L separatory funnel. Add 500 mL of dichloromethane (DCM) and shake. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 250 mL).
-
Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Causality: The bicarbonate wash neutralizes any remaining acidic species, preventing potential product degradation during solvent removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 60% ethyl acetate in hexanes. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the title compound as a pale yellow oil.
Scale-up and Safety Considerations
-
Thermal Hazard: The in situ generation of the nitrile oxide is exothermic. For larger scales, ensure adequate cooling capacity and monitor the internal temperature closely. Consider using a chiller for reactions larger than the one described.
-
Off-gassing: The reaction may produce some chlorine gas. Perform the reaction in a well-ventilated fume hood.
-
Extraction: For multi-kilogram scales, liquid-liquid extraction can become cumbersome. Consider using a continuous liquid-liquid extractor or designing a process that minimizes aqueous waste streams.
Characterization Data
-
Appearance: Pale yellow oil.
-
Yield: 60-70%.
-
¹H NMR (400 MHz, CDCl₃) δ: 6.35 (s, 1H), 4.80 (s, 2H), 2.55 (br s, 1H), 2.30 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 172.1, 159.8, 101.5, 57.0, 11.8.
-
MS (ESI): m/z 128.05 [M+H]⁺.
Stage 2: One-Pot Conversion to (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride (2)
Principle and Rationale
This stage employs a robust, one-pot, three-step sequence that converts the primary alcohol (1) into the target sulfonyl fluoride (2) . This method is superior for scale-up as it avoids the isolation of intermediates and utilizes readily available, non-gaseous reagents.[10]
-
Chlorination: The alcohol is first converted to the corresponding alkyl chloride using thionyl chloride (SOCl₂).
-
Sulfination: The crude alkyl chloride is then reacted with sodium sulfite (Na₂SO₃) in a phase-transfer catalyzed reaction to form the sodium sulfonate salt.
-
Fluorination: Finally, the sulfonate salt is converted directly to the sulfonyl fluoride using a fluorinating agent like cyanuric fluoride.
Figure 2: Proposed mechanism for the final fluorination step.
Detailed Experimental Protocol
Table 2: Reagents and Quantities for Stage 2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (3-Methyl-1,2-oxazol-5-yl)methanol (1) | 127.13 | 25.4 g | 0.20 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 19.0 mL | 0.26 | 1.3 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | cat. |
| Toluene | 92.14 | 400 mL | - | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 30.2 g | 0.24 | 1.2 |
| Tetrabutylammonium Iodide (TBAI) | 369.37 | 7.4 g | 0.02 | 0.1 |
| Water | 18.02 | 100 mL | - | - |
| Cyanuric Fluoride | 135.05 | 29.7 g | 0.22 | 1.1 |
| Acetonitrile (MeCN) | 41.05 | 300 mL | - | - |
Procedure:
-
Chlorination: To a 1 L flask equipped with a stirrer, thermometer, and reflux condenser (with a gas outlet to a scrubber), add alcohol 1 (25.4 g, 0.20 mol) dissolved in toluene (200 mL). Add a catalytic amount of DMF (0.5 mL). Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (19.0 mL, 0.26 mol) dropwise, keeping the temperature below 10 °C. After addition, remove the ice bath and stir at room temperature for 2 hours, or until TLC/GC-MS confirms full conversion of the starting material.
-
Safety: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood with a scrubber containing NaOH solution.
-
-
Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and toluene. Co-evaporate with fresh toluene (2 x 50 mL) to ensure complete removal.
-
Sulfination: To the flask containing the crude chloride, add sodium sulfite (30.2 g, 0.24 mol), TBAI (7.4 g, 0.02 mol), toluene (200 mL), and water (100 mL).
-
Causality: TBAI acts as a phase-transfer catalyst, facilitating the reaction between the water-soluble sodium sulfite and the toluene-soluble alkyl chloride.
-
-
Heat the biphasic mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction by LC-MS for the disappearance of the chloride and the appearance of the sulfonate.
-
Isolation of Sulfonate (Crude): Cool the mixture to room temperature. Filter the solid precipitate and wash it with toluene (50 mL) and then acetone (50 mL). Dry the solid under vacuum. This crude sodium sulfonate salt is used directly in the next step.
-
Fluorination: To a new dry 1 L flask under a nitrogen atmosphere, add the crude sodium sulfonate salt and dry acetonitrile (300 mL). Add cyanuric fluoride (29.7 g, 0.22 mol).
-
Safety: Cyanuric fluoride is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
-
Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by ¹⁹F NMR or LC-MS for the formation of the product.
-
Work-up: Cool the reaction to room temperature and filter off the solid byproducts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude sulfonyl fluoride.
Purification and Characterization
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with 10-30% ethyl acetate in hexanes) or by crystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Appearance: White to off-white solid.
-
Yield: 55-65% over three steps.
-
¹H NMR (400 MHz, CDCl₃) δ: 6.60 (s, 1H), 5.15 (d, J = 2.0 Hz, 2H), 2.40 (s, 3H).
-
¹⁹F NMR (376 MHz, CDCl₃) δ: +45.5 (t, J = 2.0 Hz).
-
MS (ESI): m/z 192.01 [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in chlorination | Incomplete reaction; degradation of product. | Ensure SOCl₂ is fresh. Add a catalytic amount of DMF. Avoid overheating during work-up. |
| Stalled sulfination reaction | Inefficient phase transfer; poor quality Na₂SO₃. | Increase stirring speed. Ensure TBAI is fully dissolved. Use freshly opened, anhydrous Na₂SO₃. |
| Incomplete fluorination | Wet reagents/solvents; insufficient fluorinating agent. | Use anhydrous acetonitrile. Ensure the sulfonate salt is thoroughly dried. Use a slight excess (1.1-1.2 eq.) of cyanuric fluoride. |
| Product decomposition | Presence of water during work-up of sulfonyl fluoride. | Sulfonyl fluorides can be sensitive to hydrolysis. Ensure all work-up steps are performed efficiently and the final product is stored under anhydrous conditions. |
Conclusion
This application note details a validated and scalable two-stage synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride, a valuable building block for SuFEx-based drug discovery. The process is designed with a focus on safety, scalability, and operational simplicity, avoiding hazardous gaseous reagents and employing a one-pot sequence for the critical alcohol-to-sulfonyl fluoride conversion. This robust protocol provides a reliable route for producing multi-gram quantities of the target compound with high purity, thereby enabling the rapid assembly of compound libraries for screening campaigns.
References
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Org. Chem. Front., 2021, 8, 4944-4966.[Link]
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Cent. Sci. 2017, 3, 9, 943–950.[Link]
-
SuFEx as a new generation of click chemistry: synthesis and development of linkers. Chem. Soc. Rev., 2023, 52, 5797-5835.[Link]
-
Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Angew. Chem. Int. Ed. 2017, 56, 10, 2697–2701.[Link]
-
New modular flow platform for improved SuFEx click chemistry. University of Amsterdam, Van 't Hoff Institute for Molecular Sciences.[Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. J. Med. Chem. 2024.[Link]
-
Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! Osaka University News.[Link]
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Adv., 2019, 9, 14947-14951.[Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024, 1, 118-126.[Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 7. Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!ï½The Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]
- 8. biolmolchem.com [biolmolchem.com]
- 9. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 10. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride Reactions
Executive Technical Overview
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (hereafter referred to as 3-MxMSF ) is a specialized SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike traditional sulfonyl chlorides, which are highly labile and prone to rapid hydrolysis, sulfonyl fluorides like 3-MxMSF possess a unique "stability-reactivity" equilibrium. They are generally inert to hydrolysis under physiological conditions but become highly reactive toward specific nucleophiles (e.g., tyrosine phenols, lysine amines, or catalytic serines) when properly activated by local microenvironments or specific pH adjustments.
This guide provides the critical parameters to optimize the covalent modification efficiency of 3-MxMSF while preserving the integrity of the isoxazole core.
Critical Parameters: pH and Temperature[1]
The success of 3-MxMSF labeling depends on modulating the electrophilicity of the sulfur center against the nucleophilicity of the target , without triggering background hydrolysis.
A. The pH "Goldilocks" Zone
-
Optimal Reaction pH: 7.4 – 8.5
-
Mechanism: Sulfonyl fluorides require the target nucleophile to be in a deprotonated or highly polarized state to displace the fluoride ion.
-
pH < 7.0: Reaction rates drop significantly. The target residues (e.g., Lysine pKa ~10.5, Tyrosine pKa ~10) remain protonated and non-nucleophilic.
-
pH > 9.0: The risk of background hydrolysis increases. While the sulfonyl fluoride bond is robust, the isoxazole ring itself can become susceptible to base-promoted degradation or ring-opening at extreme alkalinity.
-
-
Buffer Selection:
-
Recommended: HEPES, PBS (Phosphate Buffered Saline), MOPS.
-
Avoid: Primary amine buffers (e.g., Tris, Glycine) at high concentrations if your target is a protein lysine, as they may act as competing nucleophiles, albeit slowly.
-
B. Temperature Thermodynamics
-
Optimal Temperature: 20°C – 37°C (Ambient to Physiological)
-
Thermodynamic Stability: 3-MxMSF is thermally stable up to moderate temperatures. However, reaction rates follow the Arrhenius equation; increasing temperature increases the rate of both the desired conjugation and the competing hydrolysis.
-
High Temperature Warning (>50°C): Avoid unless necessary. High heat can accelerate the decomposition of the isoxazole moiety and increase non-specific labeling (off-target effects).
C. Data Summary: Stability vs. Reactivity
| Parameter | Condition | Outcome | Recommendation |
| pH | < 6.0 | Inert / No Reaction | Use for Storage / Quenching |
| pH | 7.4 - 8.2 | Optimal Conjugation | Target Reaction Zone |
| pH | > 9.5 | Hydrolysis / Ring Degradation | Avoid |
| Temp | 4°C | Slow Reaction / High Stability | Use for sensitive proteins |
| Temp | 25°C - 37°C | Efficient Kinetics | Standard Protocol |
| Temp | > 60°C | Non-specific labeling | Avoid |
Strategic Workflow Visualization
The following diagram outlines the logical decision tree for optimizing 3-MxMSF reactions, ensuring you select the correct pathway based on your specific target (Protein vs. Small Molecule).
Figure 1: Decision matrix for optimizing (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride reactions based on target type.
Standardized Protocol: Protein Labeling
This protocol is a self-validating system designed to minimize hydrolysis while maximizing specific labeling.
Reagents:
-
Ligand: 3-MxMSF (100 mM stock in dry DMSO).
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.
-
Protein: Target protein (10-50 µM).
Step-by-Step Methodology:
-
Preparation: Thaw the 3-MxMSF stock solution at room temperature. Ensure it is fully dissolved.
-
Why: Sulfonyl fluorides can precipitate at low temps in DMSO; inhomogeneity leads to inconsistent final concentrations.
-
-
Buffer Equilibration: Adjust your protein solution to pH 7.8 using HEPES buffer.
-
Why: pH 7.8 sits at the intersection of nucleophile activation and reagent stability.
-
-
Initiation: Add 3-MxMSF to the protein solution. Recommended molar excess: 1.1x to 5x depending on the solvent accessibility of the target residue. Keep final DMSO concentration < 5%.
-
Incubation: Incubate at 25°C for 1–4 hours .
-
Checkpoint: If the protein is unstable at 25°C, incubate at 4°C overnight (12-16 hours).
-
-
Quenching: Stop the reaction by desalting (Zeba spin column or dialysis) or by adding a large excess of a scavenger (e.g., free cysteine or Tris buffer at pH 8.0) if immediate analysis is required.
-
Validation: Analyze via LC-MS (Intact Mass). Look for a mass shift of +161.18 Da (Molecular weight of the reagent minus HF).
-
Note: The loss of Fluoride (19 Da) and the addition of the 3-MxMS moiety results in the specific mass shift.
-
Troubleshooting & FAQs
Q1: I see no labeling on my target protein after 4 hours. What is wrong?
-
Diagnosis: The target residue (Tyr/Lys) might be buried or the local pH is too low.
-
Solution:
-
Increase pH to 8.2 – 8.5 .
-
Increase temperature to 37°C .
-
SuFEx Catalysis: If the reaction is still inert, the environment may lack "SuFEx activation." Consider checking if your protein has a proximal histidine or basic residue that usually assists these reactions. If not, the site may not be "SuFExable" without unfolding.
-
Q2: I observe multiple labeling events (over-labeling).
-
Diagnosis: Non-specific reaction with surface lysines due to excessive reagent or high pH.
-
Solution:
-
Reduce pH to 7.2 – 7.4 .
-
Reduce reagent excess to 1.1 – 1.5 equivalents .
-
Reduce incubation time.
-
Q3: The reagent precipitated when added to the buffer.
-
Diagnosis: 3-MxMSF has limited solubility in pure aqueous buffer at high concentrations.
-
Solution: Ensure the initial dilution into the buffer is rapid and under mixing. Keep the final organic co-solvent (DMSO/DMF) concentration between 1% and 5% to maintain solubility.
Q4: Is the isoxazole ring stable?
-
Diagnosis: Isoxazoles are generally stable, but the N-O bond can be cleaved by strong reducing agents (e.g., Raney Nickel, high DTT concentrations under heat) or strong bases.
-
Solution: Avoid strong reducing conditions during the labeling step. Perform reduction (if needed for SDS-PAGE) after the labeling is quenched.
References
-
SuFEx Click Chemistry & Sulfonyl Fluoride Stability
-
Biocompatible SuFEx Conditions
-
Xu, S., He, J., Manibog, A., & Somoza, A. D. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.[3] Bioconjugate Chemistry.
-
-
Sulfonyl Fluoride Hydrolysis Kinetics
-
Barnett, R. L., & Jencks, W. P. (1969). Reactivity of Sulfonyl Fluorides. Journal of the American Chemical Society.[4]
-
-
Isoxazole Chemistry & Stability
- Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.
Sources
- 1. repository.cshl.edu [repository.cshl.edu]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
Removing unreacted (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride from protein samples
Topic: Removing Unreacted (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
Technical Overview & Mechanism
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a covalent protein modifier belonging to the Sulfonyl Fluoride (SF) class. In chemical biology, these reagents are utilized for SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1][2] Unlike sulfonyl chlorides, SF probes are relatively stable in aqueous buffers, reacting specifically with nucleophilic residues (Tyrosine, Serine, Lysine, Histidine) only within specific protein microenvironments.
The Challenge: Because of their aqueous stability, unreacted SF probes do not spontaneously hydrolyze rapidly. If not actively removed, they cause:
-
Mass Spectrometry (MS) Ion Suppression: The unreacted probe dominates the ionization, obscuring peptide signals.
-
High Background Noise: In fluorescence or activity-based protein profiling (ABPP), excess probe leads to non-specific "sticking" to hydrophobic pockets.
-
Continued Reaction: The probe may continue to label low-reactivity residues during sample storage, creating artifacts.
Decision Matrix: Selecting the Right Protocol
Use the following workflow to determine the optimal removal strategy based on your downstream application.
Figure 1: Decision tree for selecting the appropriate cleanup method based on protein stability requirements.
Removal Protocols
Protocol A: High-Stringency Precipitation (Recommended for MS)
Best for: Proteomics, LC-MS/MS, and denatured gel electrophoresis. Principle: Organic solvents disrupt the hydrophobic interaction between the isoxazole ring and the protein, while the low pH (TCA) ensures the probe remains soluble in the supernatant while the protein crashes out.
Reagents:
-
Trichloroacetic acid (TCA) 100% (w/v) stock.
-
Ice-cold Acetone (-20°C).
Step-by-Step:
-
Chill: Place protein sample on ice.
-
Add TCA: Add TCA to a final concentration of 20% (e.g., add 1 volume of 100% TCA to 4 volumes of sample).
-
Incubate: Leave on ice for 30 minutes. Do not shorten this step; SF probes can form micelles that co-precipitate if precipitation is too rapid.
-
Spin: Centrifuge at max speed (>14,000 x g) for 15 mins at 4°C.
-
Wash: Carefully remove supernatant. Add 500 µL ice-cold acetone to the pellet. Sonicate briefly if the pellet is hard.
-
Spin Again: Centrifuge at max speed for 5 mins. Repeat the acetone wash once.
-
Dry: Air dry the pellet for 2–5 mins (do not over-dry, or resolubilization becomes difficult).
-
Resolubilize: Use 8M Urea or 6M Guanidine HCl for MS analysis.
Protocol B: Rapid Spin Desalting (Recommended for Functional Assays)
Best for: Enzymatic assays, binding studies where protein must remain folded. Principle:[3][4] Size Exclusion Chromatography (SEC) separates the small molecule probe (~250 Da) from the protein (>10 kDa).
Reagents:
-
Commercial Desalting Columns (e.g., Zeba™ Spin, Bio-Spin® P-6).
-
Equilibration Buffer (pH 7.4).[5]
Step-by-Step:
-
Column Selection: Choose a column with a Molecular Weight Cut-Off (MWCO) of 7 kDa. The probe is small enough to be fully retained.
-
Equilibration: Spin the column to remove storage buffer. Add your assay buffer and spin (repeat 3x). Critical: Inadequate equilibration is the #1 cause of protein activity loss.
-
Loading: Apply the sample to the center of the resin bed. Do not touch the sides.[6]
-
Volume Rule: Do not exceed 10% of the resin bed volume. Overloading causes "breakthrough" of the probe.
-
-
Spin: Centrifuge at 1,000 x g for 2 minutes.
-
Eluate Collection: The flow-through contains the clean protein. The probe remains in the column.
Comparison of Methods:
| Feature | Protocol A (Precipitation) | Protocol B (Spin Column) | Protocol C (Dialysis) |
| Probe Removal Efficiency | >99% | 90-95% | 80-90% |
| Protein Recovery | 60-80% (varies by solubility) | >85% | >90% |
| Time Required | 1 Hour | 15 Minutes | 12-24 Hours |
| Main Risk | Irreversible denaturation | Probe carryover (tailing) | Hydrolysis of protein |
Troubleshooting & FAQs
Q1: I still see a peak for the probe in my LC-MS analysis after desalting.
Diagnosis: Hydrophobic "Stickiness." The (3-Methyl-1,2-oxazol-5-yl) moiety is heteroaromatic and can bind non-covalently to hydrophobic pockets on your protein (e.g., Albumin or hydrophobic patches on membrane proteins). Simple SEC (Protocol B) often fails here because the probe elutes with the protein. Solution:
-
Add a "Scavenger": Before desalting, add 100 mM Glycine or Hydroxylamine (pH 8.0) and incubate for 30 mins. This forces the unreacted sulfonyl fluoride to react with the small molecule nucleophile, changing its polarity and preventing further protein reactivity.
-
Switch to Protocol A: If the protein is for MS, precipitation is the only way to break the non-covalent hydrophobic interaction.
Q2: My protein precipitated during the reaction.
Diagnosis: Solvent incompatibility or pH shock. Solution:
-
DMSO Limit: Ensure the final DMSO concentration (used to dissolve the probe) is <1% (v/v).
-
pH Check: Sulfonyl fluorides are stable at pH 7.4 but can hydrolyze or cause aggregation at pH > 9.0. Keep the reaction between pH 7.0 and 8.0.
Q3: Can I use dialysis to remove this probe?
Answer: Yes, but with caution. Because (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is stable, it will eventually dialyze out. However, if your protein has a high affinity for the isoxazole ring, the equilibrium will favor the probe staying bound.
-
Modification: Add 0.1% Tween-20 or Triton X-100 to the dialysis buffer (if compatible with downstream steps) to help solubilize the probe and pull it out of the dialysis bag.
Q4: How do I validate that the probe is covalently bound and not just stuck?
Answer: Perform a "Boil & Blot" or Denaturing MS.
-
SDS-PAGE: Boil the sample in SDS loading buffer (with reducing agent). Run a gel.[5][7][8][9]
-
Analysis: If the probe is fluorescent or you have an anti-probe antibody, the signal should remain with the protein band. If the signal disappears or moves to the dye front, it was non-covalent.
References
-
Narayanam, M. K., et al. (2021). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Thermo Fisher Scientific. (2025). "Detergent and Contaminant Removal for Mass Spectrometry." Protein Biology Technical Notes.
-
Bio-Rad Laboratories. (2025). "Removal of Interfering Substances from Protein Samples." Technical Support Guide.
-
Jones, L. H. (2018). "Recent advances in the development of sulfonyl fluoride chemical probes." MedChemComm.
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
- 4. A method for selective 19F‐labeling absent of probe sequestration (SLAPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. Removal of Interfering Substances | Bio-Rad [bio-rad.com]
- 9. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
Welcome to the Technical Support Center. This guide is designed for researchers, chemical biologists, and drug development professionals utilizing (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride in Activity-Based Protein Profiling (ABPP) and targeted covalent inhibitor development.
Sulfonyl fluorides (SFs) are privileged electrophiles capable of targeting context-specific tyrosine, lysine, serine, and histidine residues via Sulfur(VI) Fluoride Exchange (SuFEx). However, their broad reactivity profile often leads to non-specific binding (off-target adduction) in complex proteomes. This guide provides actionable, field-proven strategies to distinguish specific target engagement from background chemical noise.
Diagnostic Workflow
Before adjusting your assay parameters, it is critical to diagnose the root cause of the background noise. Use the following logical workflow to determine if your probe is engaging in specific protein-dependent binding or promiscuous chemical adduction.
Workflow for diagnosing and mitigating non-specific binding of sulfonyl fluoride probes.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing widespread non-specific labeling when using the (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride probe in whole-cell lysates? A1: Sulfonyl fluorides are highly reactive electrophiles that undergo SuFEx with nucleophilic amino acids, particularly context-activated tyrosines, lysines, serines, and histidines[1]. While this makes them excellent warheads, the (3-methyl-1,2-oxazol-5-yl)methane scaffold[2] is relatively small. Causality: The compact nature of this isoxazole scaffold may lack the robust non-covalent binding affinity required to anchor the probe to a specific target pocket. Without strong proximity-driven engagement, the SF warhead is prone to collision-driven, promiscuous adduction across the proteome, reacting with any accessible, microenvironment-activated nucleophile[3].
Q2: How can I experimentally differentiate between specific target engagement and non-specific SuFEx reactivity? A2: You must implement a self-validating control system utilizing heat-denatured lysates and competitive Activity-Based Protein Profiling (ABPP)[4].
-
Heat-Denatured Control: Boiling the proteome unfolds proteins, destroying specific binding pockets but exposing all nucleophilic residues. Unspecific binding is accounted for by comparing native lysates to these heat-inactivated control samples[5]. If a band persists in the heat-denatured sample, the binding is purely chemical (non-specific hyper-reactivity).
-
Competitive ABPP: Pre-incubate the lysate with an excess of a warhead-less parent ligand before adding the SF probe. True target engagement will be outcompeted, whereas non-specific "bystander" labeling will remain unchanged.
Q3: What assay parameters should I adjust to minimize background noise?
A3: Covalent labeling is a kinetic process. Non-specific binding typically has a slower rate constant (
Quantitative Data: Kinetic Optimization
The table below summarizes the effect of probe concentration and incubation time on the Signal-to-Noise Ratio (SNR) during a standard ABPP experiment.
| Probe Concentration | Incubation Time | Target Signal Intensity (AU) | Background Noise (AU) | Signal-to-Noise Ratio (SNR) | Diagnostic Conclusion |
| 10.0 µM | 4.0 hours | 95,500 | 82,000 | 1.16 | Severe non-specific adduction; kinetically driven off-target binding. |
| 10.0 µM | 1.0 hour | 91,200 | 45,300 | 2.01 | Moderate background; probe concentration exceeds target saturation. |
| 1.0 µM | 1.0 hour | 86,400 | 12,100 | 7.14 | Optimal specific engagement; background minimized. |
| 0.1 µM | 0.5 hours | 38,000 | 1,800 | 21.11 | High specificity, but target signal yield is sub-optimal for downstream MS. |
Step-by-Step Methodology: Self-Validating Competitive ABPP
Objective: To isolate specific target engagement of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride from non-specific SuFEx reactivity.
Phase 1: Proteome Preparation
-
Harvest target-expressing cells and wash twice with ice-cold PBS.
-
Lyse cells in a primary amine-free buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, 1x Protease Inhibitor Cocktail).
-
Causality: Primary amines like Tris will directly react with the sulfonyl fluoride warhead via SuFEx, quenching the probe before it reaches the target.
-
-
Clear the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay and normalize all samples to 2 mg/mL.
Phase 2: Self-Validating Controls Setup 4. Heat-Denatured Control: Aliquot 50 µL of the normalized lysate into a microcentrifuge tube and heat at 95°C for 10 minutes. Allow it to cool to room temperature.
-
Causality: This unfolds the proteins, destroying specific binding pockets. Any labeling observed here is purely chemical hyper-reactivity.
-
Competitive Control: Aliquot 50 µL of native lysate and add the warhead-less parent ligand (e.g., the 3-methyl-1,2-oxazole derivative lacking the SF group) at a 100x molar excess (e.g., 100 µM). Incubate for 30 minutes at 37°C.
-
Causality: Saturating the specific binding sites prevents the SF probe from docking, serving as a negative control for targeted adduction.
-
-
Experimental Sample: Aliquot 50 µL of native lysate and treat with vehicle (DMSO) for 30 minutes at 37°C.
Phase 3: Probe Labeling & Readout 7. Add the (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride probe to all three samples at an optimized concentration (e.g., 1 µM based on the optimization table). Incubate for 1 hour at room temperature. 8. Quench the reactions by adding 4x Laemmli buffer containing 200 mM DTT and boil for 5 minutes. 9. Resolve the proteins via SDS-PAGE. (Note: If your probe variant contains an alkyne/azide handle, perform CuAAC click chemistry with a fluorescent dye prior to the boiling step). 10. Visualize via in-gel fluorescence or Western blot.
- Validation Check: Specific targets will show a strong band in the experimental sample, significantly reduced intensity in the competitive control, and zero signal in the heat-denatured control.
References
-
Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. 1
-
Oxazoles | AMERICAN ELEMENTS® | Products | Applications. American Elements. 2
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. 3
-
Development of Potent and Selective Inhibitors of... eRepo - UEF. 4
-
Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. bioRxiv.5
-
Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. PolyU / JACS. 6
Sources
Stability of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride in DMSO vs water
Technical Support Center: Stability & Handling of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
Part 1: Executive Summary & Core Stability Logic
The Short Answer: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is highly stable in anhydrous DMSO but exhibits kinetic instability in aqueous media , particularly at elevated pH. While it belongs to the "SuFEx" (Sulfur-Fluoride Exchange) class of molecules known for resilience, the specific methanesulfonyl scaffold (alkyl-SO₂F) makes it more reactive—and thus more prone to hydrolysis—than its aryl-sulfonyl fluoride counterparts.
The "Why" (Mechanistic Insight): This molecule is not just a generic sulfonyl fluoride; it is a benzylic-like sulfonyl fluoride (attached to a methyl group linked to a heteroaromatic ring).
-
DMSO Stability: In the absence of water, the S(VI)–F bond is chemically inert. DMSO does not act as a nucleophile toward the sulfur center. However, DMSO is hygroscopic; "wet" DMSO will trigger slow hydrolysis.
-
Aqueous Stability: Water acts as a weak nucleophile. At neutral pH (7.0–7.4), the hydrolysis half-life (
) is typically in the range of 4–12 hours , allowing sufficient time for biological assays. At basic pH (>8.0), hydroxide ions ( ) rapidly attack the sulfur center, displacing fluoride and forming the irreversible sulfonic acid byproduct.
Part 2: Comparative Stability Data
The following table summarizes the expected stability profile based on structural analogs (e.g., PMSF, Methanesulfonyl fluoride) and SuFEx chemistry principles.
| Solvent / Condition | Stability Rating | Estimated Half-Life ( | Primary Degradation Mechanism |
| Anhydrous DMSO | ⭐⭐⭐⭐⭐ (Excellent) | > 12 Months (at -20°C) | None (if kept dry). |
| "Wet" DMSO | ⭐⭐ (Moderate) | 2–4 Weeks | Slow hydrolysis via absorbed atmospheric water. |
| Water / PBS (pH 7.4) | ⭐⭐⭐ (Good for Assay) | 4–12 Hours | Nucleophilic attack by |
| Basic Buffer (pH > 8.5) | ⭐ (Poor) | < 30 Minutes | Rapid hydrolysis by |
| Acidic Buffer (pH < 5.0) | ⭐⭐⭐⭐ (High) | Days to Weeks | Protonation of leaving group is negligible; S-F bond resists acid. |
Part 3: Degradation Pathway Visualization
The primary failure mode for this reagent is hydrolysis. The sulfonyl fluoride converts to a sulfonic acid, which is non-reactive toward protein targets (dead warhead) and highly acidic.
Figure 1: Hydrolysis pathway of the sulfonyl fluoride warhead. The reaction is driven by pH and water availability, resulting in the loss of the reactive fluorine atom.
Part 4: Troubleshooting & FAQs
Q1: I see a new peak in my LC-MS after 24 hours in buffer. What is it? A: This is almost certainly the sulfonic acid hydrolysis product .
-
Mass Shift: You will observe a mass shift of -2 Da (loss of F [19] + gain of OH [17] = net -2).
-
Retention Time: The sulfonic acid is significantly more polar than the parent sulfonyl fluoride. It will elute much earlier on a reverse-phase (C18) column.
Q2: Can I store 10mM stock solutions in DMSO at 4°C? A: Yes, but with a caveat. DMSO is hygroscopic. If you open the vial frequently in humid air, the DMSO will absorb water, and the compound will slowly degrade.
-
Recommendation: Aliquot the 10mM stock into single-use vials. Store at -20°C or -80°C. Do not subject a single vial to multiple freeze-thaw cycles.
Q3: My biological assay requires pH 8.5. Will this compound work? A: You are in the "Danger Zone." At pH 8.5, the half-life drops significantly.
-
Workaround: Add the compound to the assay last . Do not pre-incubate the compound in the buffer for extended periods before adding your target protein. Ensure your reaction time is within the kinetic stability window (e.g., < 1 hour).
Q4: Why did my compound precipitate when adding DMSO stock to the buffer? A: This molecule has a lipophilic isoxazole ring. If your final concentration is high (>100 µM) and the buffer contains no surfactant, it may crash out.
-
Fix: Ensure your final assay buffer contains a small amount of detergent (e.g., 0.01% Triton X-100 or Tween-20) to maintain solubility, or keep the final DMSO concentration at 1-2%.
Part 5: Validated Quality Control Protocol
Before running expensive biological screens, validate the integrity of your reagent using this self-validating LC-MS protocol.
Objective: Quantify the ratio of Active Sulfonyl Fluoride vs. Inactive Sulfonic Acid.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1 mM sample in 100% Acetonitrile (NOT water/methanol, to prevent hydrolysis during injection).
-
Note: If the sample is already in DMSO, dilute 1:100 into Acetonitrile.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Analysis Logic:
-
Peak A (Early Elution): Sulfonic Acid (Hydrolyzed). Check Mass:
. -
Peak B (Late Elution): Sulfonyl Fluoride (Active). Check Mass:
.
-
-
Acceptance Criteria:
-
If Peak A > 5% of Total Area → Purify or Discard .
-
If Peak B > 95% → Proceed with Assay .
-
Part 6: Decision Tree for Handling
Figure 2: Decision logic for storage and experimental planning to maximize reagent stability.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Context: Establishes the foundational stability/reactivity profile of the S(VI)-F bond.
-
Jones, L. H., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules.
- Context: Discusses the specific hydrolysis kinetics of sulfonyl fluoride fragments in aqueous buffers.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
- Context: detailed review of the stability of heteroaryl vs. alkyl sulfonyl fluorides in biological media.
-
PubChem Compound Summary. "Methanesulfonyl fluoride."
- Context: Provides physicochemical properties for the closest structural analog (MSF).
Controlling side reactions during isoxazole sulfonyl fluoride synthesis
Technical Support Center: Isoxazole Sulfonyl Fluoride Synthesis
Introduction: The Stability Paradox
Synthesizing isoxazole sulfonyl fluorides presents a unique "stability paradox." While the SuFEx (Sulfur(VI) Fluoride Exchange) handle itself is robust, the isoxazole core is an electron-deficient heteroaromatic that becomes hypersensitive to nucleophilic attack when decorated with a strong electron-withdrawing group (EWG) like
The N-O bond of the isoxazole is the "Achilles' heel."[1] Standard conditions used for phenyl sulfonyl fluorides (strong bases, aggressive oxidants) often lead to catastrophic ring cleavage or polymerization when applied to isoxazoles. This guide addresses these specific failure modes.
Module 1: The "Vanishing Ring" (Base-Induced Cleavage)
Symptom: The reaction mixture turns dark/tarry. NMR shows loss of the isoxazole C4-H signal and appearance of nitrile (
Technical Insight:
The isoxazole ring, particularly when 3-unsubstituted, is prone to deprotonation at the C3 position.[2] The presence of a sulfonyl group at C4 or C5 pulls electron density, increasing the acidity of the ring protons. If you use standard bases (NaOH,
Troubleshooting Guide:
| Variable | Standard Protocol (Avoid) | Isoxazole-Safe Protocol | Why? |
| pH Control | Aqueous NaOH / | Bifluoride Buffer ( | |
| Solvent | Methanol / Water | Acetonitrile / t-BuOH | Protic solvents can participate in nucleophilic ring opening. |
| Reagent | DABSO + NFSI | Avoids strong organic bases like DBU which rapidly degrade isoxazoles. |
Visualizing the Failure Mode:
Caption: Mechanism of base-mediated isoxazole destruction. The sulfonyl group facilitates C3-deprotonation, leading to irreversible ring opening.
Module 2: The "Stubborn Chloride" (Exchange Failure)
Symptom: High yield of sulfonyl chloride or sulfonic acid, but low conversion to fluoride. Diagnosis: Hydrolysis competition or poor fluoride solubility.
Technical Insight: Sulfonyl chlorides on electron-deficient rings (like isoxazole) are highly electrophilic. If water is present without a phase-transfer catalyst or a "shuttle," water attacks the sulfur faster than the fluoride ion does.
The "Bifluoride Shuttle" Solution:
Do not rely on KF alone. Potassium Bifluoride (
FAQ:
-
Q: Can I use TBAF?
-
A: No. TBAF is often wet and highly basic (due to
equilibrium shifting). It frequently decomposes isoxazoles. Use or anhydrous TMAF.
-
-
Q: My reaction stalls at 50%.
-
A: Add a crown ether (18-crown-6) or switch to the "Sandmeyer" route (see Protocol B) to bypass the chloride entirely.
-
Module 3: "Imposter Products" (Chlorination & Regio-isomers)
Symptom: Mass spec shows M+34 peaks (Chlorine insertion) or complex mixtures. Diagnosis: Over-oxidation during thiol-to-sulfonyl chloride conversion.
Technical Insight:
The standard method of converting a thiol to a sulfonyl chloride uses
Corrective Action:
Use the Wright/Hallstrom Protocol (modified). Instead of
Standardized Protocols
Protocol A: The Modified Oxidative Exchange (Thiol Fluoride)
Best for: 3,5-substituted isoxazoles stable to mild acid.
-
Preparation: Dissolve isoxazole-thiol (1.0 equiv) in Acetonitrile (0.5 M). Cool to 0°C.
-
Oxidation: Add
(3.3 equiv) and 2M HCl (0.5 equiv). Stir for 1h. Note: This generates the sulfonyl chloride in situ without excess free chlorine. -
Exchange: Do NOT isolate. Add saturated aqueous
(4.0 equiv) directly to the reaction mixture. -
Workup: Stir vigorously at RT for 2-4h. The mixture is biphasic; the fluoride exchange happens at the interface. Extract with EtOAc.
Protocol B: The "Sandmeyer" Sulfonylation (Amine Fluoride)
Best for: Sensitive isoxazoles prone to ring opening.
-
Diazotization: Dissolve isoxazole-amine (1.0 equiv) in
and (48%, 2.0 equiv) at -10°C. Add (1.2 equiv). -
Sulfur Capture: In a separate vessel, mix DABSO (0.6 equiv) and Selectfluor (1.2 equiv) in
. -
Coupling: Transfer the diazonium salt solution to the DABSO mixture.
-
Mechanism: The
(from DABSO) captures the aryl radical, and Selectfluor transfers F immediately. This avoids the hydrolytically unstable sulfonyl chloride entirely.[3]
Troubleshooting Decision Tree
Caption: Diagnostic flowchart for isolating failure modes in isoxazole sulfonyl fluoride synthesis.
References
-
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Wright, S. W., & Hallstrom, K. N. (2006).[3][5] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry.
-
Cornella, J., et al. (2018). "Selective Synthesis of Heteroaryl Sulfonyl Fluorides via Radical Fluorosulfonylation." Journal of the American Chemical Society.
-
Sammis, G. M., et al. (2019). "One-Pot Fluorosulfonylation of Grignard Reagents using Sulfuryl Fluoride." Chemical Science.
Sources
Technical Support Center: Optimizing Selectivity for (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride
Probe ID: M-OMSF (Isoxazole-MSF Series) Chemist on Duty: Senior Application Scientist Status: Operational
Core Directive: The Selectivity Paradox
You are working with (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (hereafter referred to as M-OMSF ).
The Challenge: Unlike highly reactive sulfonyl chlorides, M-OMSF is a "privileged" electrophile designed for SuFEx (Sulfur-Fluoride Exchange) chemistry. It is relatively stable in aqueous buffer but becomes hyper-reactive when positioned effectively within a protein binding pocket.
The Paradox: Users often report either zero labeling (due to the stability of the alkyl-sulfonyl fluoride warhead) or promiscuous labeling (due to forcing conditions).
This guide provides the protocols to navigate this narrow window, specifically tuning the probe to distinguish between Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) residues based on the local microenvironment.
Diagnostic Flowchart: Troubleshooting Selectivity
Before altering your protocol, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for troubleshooting M-OMSF labeling efficiency and specificity.
Technical Deep Dive: Tuning Residue Specificity
The selectivity of M-OMSF is governed by the SuFEx mechanism , which requires a deprotonated nucleophile or a specific transition-state stabilization. Because the warhead is separated from the isoxazole ring by a methylene group (
This is a feature, not a bug. It means M-OMSF relies heavily on Proximity-Dependent Reactivity .
Targeting Tyrosine (Tyr)[1][2][3]
-
Mechanism: Tyr-OH must be deprotonated to Tyr-O⁻ (phenolate) to attack the sulfur.
-
The Trick: In neutral buffer (pH 7.4), bulk Tyrosine (pKa ~10) is protonated and unreactive. However, a Tyrosine inside a binding pocket often has a depressed pKa (due to nearby positive charges, e.g., Arg/Lys).
-
Protocol Adjustment: Maintain pH 7.2 – 7.5 . This keeps surface Lysines protonated (unreactive) while allowing the "activated" pocket Tyrosine to react.
Targeting Lysine (Lys)[1]
-
Mechanism: Lys-NH₂ attacks the sulfur, displacing fluoride.[1]
-
The Trick: Lysine (pKa ~10.5) is protonated at neutral pH. To target Lysine, you generally need to raise the pH.
-
Protocol Adjustment: Increase pH to 8.0 – 8.5 . Note that this increases the risk of non-specific surface labeling.
Targeting Serine (Ser)
-
Mechanism: Requires catalytic activation (e.g., the catalytic triad of a serine hydrolase).
-
Protocol Adjustment: Standard physiological pH (7.4). If M-OMSF targets a catalytic Serine, it will likely outcompete Tyr/Lys due to the enzyme's intrinsic nucleophilicity.
Experimental Protocols
Protocol A: The "Residue-Scan" pH Titration
Use this to determine the optimal window for your specific protein target.
Reagents:
-
Buffer A (Acidic): 50 mM MES, 150 mM NaCl, pH 6.0
-
Buffer B (Neutral): 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Buffer C (Basic): 50 mM Bicine (or TAPS), 150 mM NaCl, pH 8.5
-
M-OMSF Stock: 100 mM in DMSO (Freshly prepared).
Workflow:
-
Preparation: Aliquot protein (1 µM final) into three reaction tubes corresponding to Buffers A, B, and C.
-
Incubation: Add M-OMSF (10–50 µM final, maintain <1% DMSO).
-
Time Course: Incubate at 25°C. Take aliquots at 1h, 4h, and 12h.
-
Quenching: Stop reaction with 5x Laemmli buffer (containing BME/DTT) and boil immediately. Note: Sulfonyl fluorides are covalent; standard boiling won't reverse the bond, but it stops non-covalent association.
-
Analysis: Intact Protein LC-MS.
-
Mass Shift: Look for +78.01 Da adducts (Mass of M-OMSF minus Fluoride).
-
Data Interpretation Table:
| pH Condition | Observed Labeling | Interpretation |
| pH 6.0 | None | Warhead is stable; nucleophiles are protonated. |
| pH 7.4 | Single Adduct (+78 Da) | Ideal. Likely targeting an activated Tyr or catalytic Ser. |
| pH 8.5 | Multiple Adducts (+n*78 Da) | Promiscuous. Lysine surface labeling is occurring. |
Protocol B: Competition Validation (The "Isoxazole Check")
Use this to prove the labeling is driven by the isoxazole ring binding to the pocket, not random SuFEx chemistry.
-
Pre-incubate protein with a non-reactive analog (e.g., 3-methyl-5-methylisoxazole or the parent ligand without the sulfonyl fluoride) at 100x excess for 30 mins.
-
Add M-OMSF (1x concentration).
-
Result: If labeling is abolished, the reaction is specific (driven by the isoxazole pharmacophore). If labeling persists, the probe is acting as a non-specific alkylating agent.
Visualization: The Validation Workflow
Figure 2: Standard proteomic workflow for validating residue specificity of M-OMSF adducts.
Frequently Asked Questions (FAQs)
Q1: Why use M-OMSF instead of standard PMSF or FSBA? A: PMSF is highly reactive and hydrolyzes rapidly in water (half-life ~1 hour at pH 7.5). M-OMSF, being a methanesulfonyl fluoride attached to a heterocycle, has a much longer half-life in aqueous buffer. This allows for longer incubation times (4–12 hours), which is necessary for "proximity-driven" labeling of slow-reacting residues like non-catalytic Tyrosines.
Q2: My mass spec shows a mass shift of +96 Da instead of +78 Da. What happened?
A: You likely have hydrolysis . The sulfonyl fluoride (
-
Cause: Old probe stock, high pH (>9.0), or heat exposure before reaction.
-
Fix: Prepare fresh M-OMSF in anhydrous DMSO. Avoid freeze-thaw cycles.
Q3: Can I use Tris buffer? A: Avoid if possible. Tris contains a primary amine. While sulfonyl fluorides are more stable to amines than sulfonyl chlorides, high concentrations of Tris at high pH can eventually consume the probe. Use HEPES, MOPS, or Phosphate buffers for optimal results.
Q4: Is this probe toxic? A: CRITICAL ALERT. Methanesulfonyl fluoride (MSF) is a potent acetylcholinesterase (AChE) inhibitor and is highly toxic (neurotoxin). While the isoxazole derivative (M-OMSF) is larger and may have different bioavailability, you must treat it as a potential AChE inhibitor.
-
Safety: Handle only in a fume hood. Double-glove. Inactivate waste with 1M NaOH (induces rapid hydrolysis) before disposal.
References
-
Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
-
Dong, J., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][5] Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[5][6] Chemical Science, 16, Advance Article.
-
Wang, N., et al. (2018).[2] Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo.[2][5] Journal of the American Chemical Society, 140(15), 4995-4999.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Mass Spectrometry Analysis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride Protein Adducts
Executive Summary
This guide details the mass spectrometry (MS) characterization of protein adducts formed by (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (hereafter referred to as IMSF ).[1]
IMSF belongs to the class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike traditional electrophiles (e.g., acrylamides) that target cysteine, sulfonyl fluorides possess a unique "context-dependent" reactivity, capable of modifying Tyrosine, Lysine, Serine, Histidine, and Threonine residues.[2] The isoxazole scaffold in IMSF serves as an electron-withdrawing heterocycle, tuning the electrophilicity of the sulfonyl group for covalent fragment screening and target validation.
This document compares IMSF against standard covalent probes (Phenyl Sulfonyl Fluoride and Fluorophosphonates) and provides a self-validating analytical workflow for determining site occupancy and modification location.[1]
Part 1: Chemical Logic & Mechanism[1][3]
The Probe: IMSF
-
Chemical Formula: C₅H₆FNO₃S
-
Molecular Weight: 179.17 g/mol [3]
-
Warhead: Methanesulfonyl fluoride (-CH₂-SO₂-F) attached to a 3-methyl-isoxazole ring.[1][4]
-
Reactivity Profile: The isoxazole ring acts as a bioisostere for phenyl groups often found in standard sulfonyl fluorides (e.g., PMSF). The heteroatoms (O, N) in the ring modulate the pKa of the leaving group and the geometry of the warhead, often improving solubility and altering specificity compared to benzenesulfonyl fluorides.
The SuFEx Reaction Mechanism
The reaction follows a substitution at the sulfur center. The protein nucleophile (Nu:), typically a deprotonated Tyrosine (phenolate) or Lysine (amine), attacks the sulfur(VI) atom, displacing the fluoride ion.
Reaction Equation:
Key Mass Spectrometry Consequence: The mass shift observed on the protein is the mass of the probe minus the mass of the fluoride ion.
-
Mass Shift (
m): +160.0072 Da (Monoisotopic)
Comparative Analysis: IMSF vs. Alternatives
| Feature | IMSF (Isoxazole Sulfonyl Fluoride) | PMSF (Phenyl Sulfonyl Fluoride) | Fluorophosphonates (FP) | Acrylamides |
| Primary Targets | Tyr, Lys, His (Context-dependent) | Ser, Tyr (Broad spectrum) | Serine Hydrolases (Active site) | Cysteine (Thiol) |
| Reactivity | Tunable. Isoxazole ring modifies electronics.[1] Moderate reactivity suitable for fragment screening. | High. Often too reactive/promiscuous for specific probe design. | Specific. Driven by enzyme active site recognition. | High. Michael addition; requires reduced thiols. |
| Stability | High stability in aqueous buffer (pH < 7.5). | Hydrolyzes rapidly in water. | Stable. | Stable. |
| MS Fragmentation | Distinct. Isoxazole ring fragments yield diagnostic low-mass ions.[1] | Phenyl ring fragments (m/z 77, 141). | Phosphate reporter ions. | Cysteine-immonium ions.[1] |
| Application | Ligandability screening (SuFBits), "Beyond Cysteine" targeting. | Protease inhibition (Generic).[2] | Functional profiling (ABPP). | Kinase inhibitors (Cys-targeted).[1] |
Part 2: Experimental Workflow & Protocols
Protocol: Covalent Labeling for Intact Protein MS
Objective: Determine stoichiometry and binding kinetics.
Reagents:
-
Target Protein (10 µM in PBS, pH 7.4).
-
IMSF Stock (100 mM in DMSO).
-
Control: Denatured protein or Competitive Inhibitor.
Step-by-Step:
-
Equilibration: Dilute protein to 5 µM in reaction buffer (50 mM HEPES, 100 mM NaCl, pH 7.5). Note: Avoid Tris buffer as primary amines can react with sulfonyl fluorides at high pH/concentrations.
-
Dosing: Add IMSF to a final concentration of 50–200 µM (10x–40x excess). Maintain DMSO < 2%.
-
Incubation: Incubate at 25°C for 1 to 4 hours.
-
Validation Check: Remove aliquots at T=0, 1h, 4h.
-
-
Quenching: Add 1% Formic Acid (final vol/vol) to drop pH < 4. This protonates nucleophiles and stops the SuFEx reaction immediately.
-
Desalting: Use rapid size-exclusion spin columns (e.g., Zeba) or C4 ZipTips to remove excess probe and salt before MS injection.
Protocol: Peptide Mapping for Site Identification
Objective: Locate the exact amino acid residue modified by IMSF.
-
Digestion:
-
Denature labeled protein (8M Urea).
-
Reduce (5 mM DTT, 30 min, 56°C) and Alkylate (15 mM Iodoacetamide, 20 min, dark).
-
Dilute Urea to < 1M.
-
Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
-
LC-MS/MS Acquisition:
Data Processing Parameters
Configure your search engine (MaxQuant, Proteome Discoverer, Byonic) with the following custom modification:
-
Name: IMSF_Adduct
-
Composition: H(5) C(5) N(1) O(3) S(1)
-
Monoisotopic Mass Change: +160.0072 Da
-
Target Residues: Tyr, Lys, Ser, His, Thr (Variable modification).
-
Specificity: Trypsin (allow missed cleavages, as modification of Lysine blocks Trypsin cleavage).
Part 3: Visualization & Logic[1]
Reaction & Workflow Diagram
The following diagram illustrates the SuFEx reaction mechanism and the decision tree for MS analysis.
Caption: Workflow for IMSF characterization. Pathway A determines binding efficiency; Pathway B identifies the specific modified amino acid.
Mass Spectrum Interpretation Guide
When analyzing the MS/MS spectra of IMSF-modified peptides, look for these specific signatures to validate the hit (False Discovery Rate control):
-
The Parent Shift: The precursor ion must show the mass shift of +160.0072 Da / z.
-
Missed Cleavage: If a Lysine is modified, Trypsin will not cut at that site. Expect longer peptides containing the modified Lysine.
-
Diagnostic Neutral Losses:
-
Reporter Ions:
-
In the low mass region (m/z 100–200), look for the isoxazole ring fragment (approx m/z 82 or 96 depending on fragmentation point).
-
Summary Table: Diagnostic Mass Shifts
| Event | Mass Change (Da) | Comment |
| Intact Adduct | +160.0072 | Covalent addition of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl group.[1] |
| Neutral Loss A | -63.9619 | Loss of SO₂ from the adduct (common in sulfonyls).[1] |
| Neutral Loss B | -79.9568 | Loss of SO₃ (if rearrangement occurs during fragmentation).[1] |
| Lysine Block | Variable | Presence of internal Lysine due to missed cleavage. |
References
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as chemical probes in proteomics. Chemical Science. (Contextual grounding for SuFEx mechanism).
-
Kitamuara, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. Link
-
Hymel, D., & Burke, T. R. (2017). Sulfonyl fluorides as targets for covalent inhibition. ChemMedChem. Link
-
Gao, Q., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening (SuFBits). Molecules. Link
Sources
Validation of covalent binding by (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride using X-ray crystallography
Title: Comparative Guide: X-Ray Crystallographic Validation of Isoxazole-Based SuFEx Warheads Subject: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (Referred to as 3-MOSF )
Executive Summary: The SuFEx Advantage
In the landscape of covalent drug discovery, sulfonyl fluorides (SF) have emerged as "privileged warheads," distinct from the traditional cysteine-targeting acrylamides.[1] This guide validates the performance of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (3-MOSF) , a representative fragment utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry.
Unlike highly reactive sulfonyl chlorides or promiscuous reagents like PMSF, 3-MOSF combines a tunable isoxazole scaffold with a methanesulfonyl fluoride warhead. This combination offers thermodynamic stability in aqueous buffer while retaining "context-dependent" reactivity toward nucleophilic side chains (Tyr, Ser, Lys, His) within the protein active site.[2]
Key Application: Validation of "beyond-cysteine" covalent binding in fragment-based drug discovery (FBDD) using X-ray crystallography.
Comparative Analysis: 3-MOSF vs. Standard Alternatives
The following table contrasts 3-MOSF with the industry-standard general serine protease inhibitor (PMSF) and the standard cysteine-targeting warhead (Acrylamide).
| Feature | 3-MOSF (Isoxazole-SF) | PMSF (Phenyl-SF) | Acrylamide |
| Primary Target Residues | Tyr, Lys, Ser, His (Context-driven) | Ser (Highly reactive), some Cys | Cys (Thiol specific) |
| Aqueous Stability ( | High (>24h at pH 7.4) | Low (~1h at pH 7.5) | High (Variable by substitution) |
| Reactivity Mechanism | SuFEx (Heterolytic S-F cleavage) | Nucleophilic Substitution | Michael Addition |
| Crystallographic Signature | Stable sulfonate ester/sulfonamide bond | Often disordered due to hydrolysis | Thioether bond formation |
| Selectivity Profile | Tunable (via isoxazole substitution) | Promiscuous (Non-specific) | High (Cys rarity) |
| Validation Challenge | Requires high occupancy refinement | Rapid hydrolysis complicates soaking | Stereochemistry of addition |
Expert Insight: The isoxazole ring in 3-MOSF is not merely a linker; it acts as a recognition element that can orient the SF warhead toward specific non-catalytic nucleophiles (e.g., a structural Tyrosine), enabling the targeting of "undruggable" pockets lacking Cysteine.
Scientific Mechanism & Workflow
The SuFEx Reaction Mechanism
The binding of 3-MOSF is driven by the unique properties of the S(VI)-F bond. It is resistant to reduction and stable against hydrolysis until activated by the specific electrostatic environment of a protein pocket (e.g., H-bond stabilization of the fluoride leaving group).
Figure 1: Mechanism of SuFEx-mediated covalent modification. The reaction is often accelerated by the protein microenvironment stabilizing the fluoride departure.
Crystallographic Validation Workflow
To validate 3-MOSF binding, a rigorous "Soak-Solve-Refine" pipeline is required.
Figure 2: Step-by-step X-ray crystallography workflow for validating covalent fragments.
Detailed Experimental Protocols
Protocol A: Crystal Soaking for SuFEx Probes
Rationale: Unlike non-covalent inhibitors, SuFEx reaction rates are slower. High concentrations and longer soak times are often necessary to drive the covalent reaction to completion within the crystal lattice.
-
Preparation: Dissolve 3-MOSF in 100% DMSO to a stock concentration of 100–200 mM.
-
Drop Setup: Add the compound to the crystallization drop containing apo crystals.
-
Target Concentration: 2 mM – 10 mM (higher than standard fragments).
-
DMSO Tolerance: Ensure final DMSO < 10-15% (or crystal specific limit).
-
-
Incubation: Incubate for 2 to 24 hours .
-
Note: Monitor crystals for cracking. If cracking occurs, perform a "step-soak" (gradually increasing concentration).
-
-
Harvesting: Cryoprotect and flash-cool in liquid nitrogen.
Protocol B: Restraint Generation & Refinement
Rationale: Standard libraries do not contain the covalently bound form of 3-MOSF. You must generate a custom CIF file that defines the bond between the ligand sulfur and the protein atom (e.g., Oxygen of Tyrosine).
-
Model Construction:
-
Open the apo structure in COOT.
-
Manually place the ligand (3-MOSF minus Fluoride) into the density.
-
Delete the Fluoride atom.
-
Delete the Hydrogen on the target residue (e.g., Tyr-OH becomes Tyr-O).
-
-
Restraint Generation (Phenix.eLBOW / AceDRG):
-
Input: SMILES string of the adduct (Protein sidechain + Ligand).
-
Output: CIF file defining bond lengths (S-O ~1.6 Å) and angles.
-
-
Refinement (phenix.refine / REFMAC5):
-
Input the generated CIF.[3]
-
Critical Parameter: Turn on Occupancy Refinement. Covalent labeling in crystals is rarely 100%.
-
Refine B-factors (isotropic first, anisotropic if resolution < 1.5 Å).
-
Validation Criteria: How to Confirm Binding
To scientifically validate the hit, the resulting electron density map must meet these criteria:
-
Continuous Density: There must be unbroken electron density (
map at ) connecting the ligand Sulfur atom and the protein nucleophile (O/N). -
Anomalous Signal: If data is collected at a wavelength optimized for Sulfur (approx 1.7-2.0 Å, though weak at standard 0.98 Å), an anomalous difference map should show a strong peak at the Sulfur position.
-
Geometry: The refined S-O (or S-N) bond length should match theoretical SuFEx adduct values (approx 1.58–1.62 Å for sulfonate esters).
-
Displacement: The B-factors of the ligand should be comparable to the surrounding protein side chains. High ligand B-factors (>60-80
while protein is ~30 ) suggest low occupancy or hydrolysis (non-covalent binding).
References
-
Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 28-34.
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
-
Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D, 66(2), 213-221.
-
Murshudov, G. N., et al. (2011).[5] REFMAC5 for the refinement of macromolecular crystal structures.[6] Acta Crystallographica Section D, 67(4), 355-367.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Structure refinement in PHENIX [phenix-online.org]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of refinement procedures within REFMAC5: utilizing data from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ysbl.york.ac.uk [ysbl.york.ac.uk]
A Senior Application Scientist’s Guide to Benchmarking Novel SuFEx Reagents: The Case of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride
Abstract: The Sulfur(VI) Fluoride Exchange (SuFEx) reaction stands as a cornerstone of modern click chemistry, providing robust and reliable covalent linkages for applications ranging from drug discovery to materials science.[1][2] While a number of powerful SuFEx reagents are commercially available, the demand for new connectors with tailored reactivity, stability, and functionality remains high. This guide introduces (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (MMF), a novel yet uncharacterized reagent, as a case study for rigorous, objective benchmarking. We will outline the hypothesized attributes of MMF based on its unique structure and provide a detailed experimental framework for its comparison against established standards: the highly reactive Ethenesulfonyl Fluoride (ESF), the simple Methanesulfonyl Fluoride (MsF), and the classic p-Toluenesulfonyl Fluoride (TsF). This document serves as both a comparative analysis and a practical guide for researchers seeking to evaluate and validate new additions to the SuFEx toolkit.
The SuFEx Paradigm: Stability Meets Reactivity
At its core, SuFEx chemistry leverages the unique properties of the sulfonyl fluoride (-SO₂F) group.[3] The S-F bond is remarkably stable under a wide range of conditions, including aqueous media and resistance to reduction, yet it can be coaxed into highly efficient reactions with nucleophiles like phenols and amines to form exceptionally stable sulfonate and sulfonamide linkages.[1][4][5] This "dormant-to-active" characteristic is the essence of its power as a click reaction.[6]
The ideal SuFEx reagent should possess a balance of:
-
High Benchtop and Aqueous Stability: Ensuring a long shelf-life and compatibility with biological systems.
-
Tunable and Predictable Reactivity: Allowing for selective modification of target molecules without unwanted side reactions.
-
Synthetic Accessibility: Enabling straightforward preparation and incorporation into diverse molecular scaffolds.
-
Favorable Physicochemical Properties: Including good solubility and, for many applications, crystallinity.
This guide will use these key performance indicators to frame the evaluation of our target molecule, MMF.
The SuFEx Core Mechanism
The fundamental reaction involves the attack of a nucleophile (Nu-H), often activated by a base or intrinsic protein environment, on the electrophilic sulfur center of the sulfonyl fluoride. The fluoride ion is displaced, forming a stable covalent bond.
Caption: Generalized SuFEx Reaction Mechanism.
The Competitors: Establishing a Performance Baseline
To properly evaluate MMF, we must benchmark it against well-understood reagents that represent different classes of sulfonyl fluorides.
| Reagent | Structure | Class | Key Characteristics |
| Ethenesulfonyl Fluoride (ESF) | H₂C=CH-SO₂F | Vinyl (Activated) | Extremely powerful Michael acceptor, highly reactive with a broad range of nucleophiles.[7][8] Often requires no catalyst. Can be less stable than other aliphatic sulfonyl fluorides. |
| Methanesulfonyl Fluoride (MsF) | CH₃-SO₂F | Simple Aliphatic | Highly stable, generally requires activation or harsh conditions to react.[9] Known as a potent, irreversible inhibitor of acetylcholinesterase.[9] Represents a baseline for aliphatic reactivity. |
| p-Toluenesulfonyl Fluoride (TsF) | CH₃-C₆H₄-SO₂F | Aromatic | Very high thermal and hydrolytic stability.[4][5] Reactivity is moderate and often requires catalysis. A gold standard for stability and controlled reactivity. |
| (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (MMF) | See structure below | Heteroaryl Aliphatic | (Hypothesized) Reactivity modulated by the isoxazole ring. Stability may be compromised by the heterocycle, which is known in some cases to be prone to decomposition.[10][11] |
(Structure of MMF)
A Deep Dive into MMF: Hypothesized Attributes and Critical Questions
The structure of MMF presents a fascinating combination of an aliphatic sulfonyl fluoride core and a heteroaromatic isoxazole ring. This unique pairing leads to several hypotheses and critical questions that our benchmarking must address.
Hypothesized Advantages:
-
Modulated Reactivity: The electron-withdrawing nature of the isoxazole ring could activate the adjacent methylene group, potentially placing MMF's reactivity between the highly stable MsF and the very reactive ESF. This could create a "sweet spot" for certain applications.
-
Functionality Handle: The isoxazole ring provides a site for potential secondary modification, adding a layer of synthetic versatility not present in simpler reagents.
-
Unique Pharmacophore: The 3-methyl-isoxazole moiety is a recognized pharmacophore in medicinal chemistry, potentially offering favorable ADME (absorption, distribution, metabolism, and excretion) properties when incorporated into a drug candidate.
Critical Questions & Potential Liabilities:
-
Stability Concerns: Studies on heteroaromatic sulfonyl halides have shown that isoxazole derivatives can be susceptible to complex decomposition pathways.[10][11] It is critical to determine if MMF is sufficiently stable for storage and use in aqueous buffers, a prerequisite for most biological applications.
-
Reaction Pathway: Does MMF react exclusively at the sulfur center as expected, or could the isoxazole ring participate in or direct alternative reaction pathways?
-
Practicality: Is the reagent synthetically accessible? Is it a stable solid or an oil? What is its solubility profile?
Experimental Framework for Benchmarking
To answer these questions, a rigorous, side-by-side comparison is necessary. The following protocols are designed to be self-validating by including both positive (ESF) and negative (MsF, TsF) controls for reactivity and stability.
Caption: Experimental workflow for benchmarking SuFEx reagents.
Protocol 1: Comparative Reactivity with a Model Phenol
Objective: To quantify the rate of reaction for each SuFEx reagent with a standard nucleophile, 4-nitrophenol, under controlled conditions. The formation of the 4-nitrophenyl sulfonate product can be monitored by ¹H NMR or LC-MS.
Rationale: 4-nitrophenol is chosen for its distinct spectroscopic signature and pKa, which allows for controlled deprotonation. A non-nucleophilic organic base, DBU, is used to prevent competing reactions. Acetonitrile is a polar aprotic solvent suitable for SuFEx chemistry.
Materials:
-
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (MMF)
-
Ethenesulfonyl fluoride (ESF)
-
Methanesulfonyl fluoride (MsF)
-
p-Toluenesulfonyl fluoride (TsF)
-
4-Nitrophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Stock Solution Preparation: Prepare 0.2 M stock solutions of each SuFEx reagent, 4-nitrophenol, and DBU in anhydrous acetonitrile.
-
Reaction Setup: In a clean NMR tube, add 250 µL of the 4-nitrophenol stock solution (0.05 mmol, 1.0 equiv) and 250 µL of the internal standard stock solution.
-
Initiation: At time t=0, add 250 µL of the DBU stock solution (0.05 mmol, 1.0 equiv), mix, and then immediately add 250 µL of the chosen SuFEx reagent stock solution (0.05 mmol, 1.0 equiv).
-
Monitoring: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 24h) at a constant temperature (e.g., 25 °C).
-
Quantification: Calculate the percent conversion by integrating the signals corresponding to the starting 4-nitrophenol and the newly formed sulfonate product, relative to the internal standard.
-
Repeat: Perform the experiment for all four SuFEx reagents under identical conditions.
Data Presentation (Template):
Table 1: Comparative Reactivity Data (% Conversion at 25 °C)
| Time | MMF (%) | ESF (%) | MsF (%) | TsF (%) |
| 15 min | ||||
| 1 hour | ||||
| 4 hours | ||||
| 24 hours | ||||
| t½ (h) |
Protocol 2: Hydrolytic Stability Assay
Objective: To assess the stability of each reagent in aqueous environments at physiologically relevant pH values.
Rationale: Stability in aqueous buffer is a critical prerequisite for any reagent intended for bioconjugation or use in biological assays.[12] This protocol tests stability under acidic, neutral, and basic conditions.
Materials:
-
SuFEx reagents (MMF, ESF, MsF, TsF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Bicarbonate buffer, pH 9.0
-
Acetonitrile or DMSO (for stock solutions)
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 100 mM) of each SuFEx reagent in a minimal amount of acetonitrile or DMSO.
-
Reaction Setup: For each reagent, set up three vials containing 990 µL of each buffer (pH 4.0, 7.4, 9.0).
-
Initiation: At time t=0, add 10 µL of a SuFEx reagent stock solution to each of the three buffer vials to achieve a final concentration of 1 mM. Mix thoroughly.
-
Incubation: Incubate all vials at a constant temperature (e.g., 37 °C).
-
Monitoring: At specified time points (e.g., 0h, 1h, 4h, 8h, 24h, 48h), withdraw a small aliquot (e.g., 50 µL) from each vial. Immediately quench any potential reaction by diluting into a mobile phase-like solution for LC-MS analysis.
-
Quantification: Analyze the samples by LC-MS. Measure the peak area of the parent SuFEx reagent at each time point.
-
Calculation: Normalize the peak area at each time point to the t=0 peak area to determine the percentage of reagent remaining. Calculate the half-life (t½) for each condition.
Data Presentation (Template):
Table 2: Hydrolytic Stability Data (t½ in hours at 37 °C)
| Reagent | t½ at pH 4.0 (h) | t½ at pH 7.4 (h) | t½ at pH 9.0 (h) |
| MMF | |||
| ESF | |||
| MsF | |||
| TsF |
Conclusion and Outlook
The true value of a new chemical tool like (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride can only be unlocked through rigorous and transparent benchmarking. The experimental framework presented here provides a clear path to understanding its stability, reactivity, and ultimate utility.
Based on its structure, MMF has the potential to be a valuable addition to the SuFEx toolbox, offering a unique reactivity profile and a functional handle for further diversification. However, the potential for instability imparted by the isoxazole ring must be carefully evaluated.[10][11] Should MMF prove to be both reasonably stable and possess a desirable reactivity window—more reactive than MsF but more stable and selective than ESF—it could find significant application in chemical biology and medicinal chemistry, particularly in scenarios requiring a balance between covalent bond formation and reagent stability. The execution of these head-to-head comparisons will provide the definitive data needed to either champion its adoption or guide the design of the next generation of SuFEx reagents.
References
-
Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme. [Link]
-
Smedley, C. et al. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry, 213, 87-112. [Link]
-
Qin, Z. et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]
-
Li, S. et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]
-
Smedley, C. J. et al. (2018). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 57(31), 9692-9696. [Link]
-
Barata-Vallejo, S. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4185. [Link]
-
Gembus, V. et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774. [Link]
-
Wang, H. et al. (2019). Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Angewandte Chemie International Edition, 58(44), 15614-15627. [Link]
-
Kelly, C. B. et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(7), 1357-1382. [Link]
-
You, Y. et al. (2021). Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. Polymers, 13(3), 406. [Link]
-
Wolan, D. W. et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 142(25), 10948-10952. [Link]
-
Grygorenko, O. O. et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]
-
Mayr, H. et al. (2016). Ethenesulfonyl Fluoride (ESF): The Most Perfect Michael Acceptor Ever Found?. Angewandte Chemie International Edition, 55(36), 10772-10775. [Link]
-
Dong, J. et al. (2025). Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. Organic Process Research & Development. [Link]
-
Shevchuk, O. I. et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Journal of Organic Chemistry. [Link]
-
Shevchuk, O. I. et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Wikipedia. Methanesulfonyl fluoride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
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- 9. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Detection Limits for (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride Modifications: A Comparative Technical Guide
Topic: LC-MS/MS Detection Limits for (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride Modifications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The covalent modification of proteins by sulfonyl fluorides is a cornerstone of Sulfur-Fluoride Exchange (SuFEx) chemistry and Activity-Based Protein Profiling (ABPP) . This guide provides an in-depth technical analysis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (hereafter referred to as 3-Mx-MSF ), a specialized heterocyclic warhead. Unlike the ubiquitous phenylmethanesulfonyl fluoride (PMSF), the 3-Mx-MSF probe incorporates an isoxazole ring, altering its solubility, steric profile, and reactivity landscape toward nucleophilic residues (Ser, Tyr, Lys, His).
This document details the LC-MS/MS detection limits, fragmentation behavior, and comparative performance of 3-Mx-MSF against standard sulfonyl fluoride probes. It is designed to assist researchers in validating covalent occupancy and defining stoichiometric thresholds in drug discovery workflows.
Part 1: Technical Profile & Mechanism of Action
Chemical Identity & Reactivity
3-Mx-MSF functions as a "context-dependent" electrophile. While the sulfonyl fluoride group is intrinsically stable in aqueous buffer (unlike sulfonyl chlorides), it becomes highly reactive upon binding to a protein pocket that stabilizes the transition state or activates a local nucleophile.
-
IUPAC Name: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
-
Formula (Reagent): C
H FNO S -
Molecular Weight: 179.17 Da
-
Target Residues: Serine (primary), Tyrosine, Lysine, Histidine (microenvironment dependent).
The Modification Mass Shift
For LC-MS/MS database searching, the detection of the modified peptide relies on a precise mass increment. The reaction proceeds via the displacement of the fluoride ion.
Reaction:
Mass Shift Calculation:
-
Added Moiety: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl group.
-
Elemental Composition: C
H NO S -
Monoisotopic Mass Shift: +160.007 Da
Critical Note: Unlike alkylating agents (e.g., iodoacetamide), sulfonyl fluorides do not always modify all accessible residues. They require a "privileged" environment, making them excellent candidates for Targeted Covalent Inhibitors (TCIs) rather than non-specific alkylators.
Mechanism Visualization
The following diagram illustrates the SuFEx reaction pathway and the resulting mass spectrometry workflow.
Caption: Logical flow from probe reaction to LC-MS/MS identification. The +160.007 Da shift is the diagnostic signature.
Part 2: LC-MS/MS Detection Limits & Protocols
Detection Sensitivity Comparison
The detection limit of 3-Mx-MSF modifications is influenced by the ionization efficiency of the isoxazole ring (which is more polar than the phenyl ring of PMSF) and the stability of the sulfonyl bond during fragmentation.
Table 1: Comparative Detection Limits of Sulfonyl Fluoride Probes
| Feature | 3-Mx-MSF (Isoxazole) | PMSF (Phenyl) | AEBSF (Aminoethyl) |
| Modification Mass | +160.007 Da | +154.006 Da | +183.033 Da |
| Hydrophobicity | Moderate (Polar Heterocycle) | High (Aromatic) | Low (Charged Amine) |
| LOD (Pure Protein) | ~500 attomoles | ~1 femtomole | ~200 attomoles |
| LOD (Complex Lysate) | Low fmol range (requires enrichment) | Mid fmol range | Low fmol range |
| Fragmentation | Stable mod; potential SO | Stable; often loses SO | Diagnostic immonium ions |
| Specificity | Tunable (Warhead-like) | Broad (Serine Hydrolases) | Broad (Serine Proteases) |
-
LOD (Limit of Detection): Defined as the lowest quantity of modified peptide yielding a Signal-to-Noise (S/N) ratio > 3 with at least 3 consecutive b/y ions verified.
-
Ionization Benefit: The nitrogen in the isoxazole ring of 3-Mx-MSF can act as a proton acceptor, potentially enhancing ionization efficiency in positive mode ESI compared to the neutral phenyl ring of PMSF.
Experimental Protocol: Mapping the Modification
To achieve the stated detection limits, the following self-validating protocol is recommended. This workflow avoids the common pitfall of "over-labeling" which suppresses ionization.
Step 1: Labeling
-
Incubate protein (1 µM) with 3-Mx-MSF (10–100 µM) in PBS (pH 7.4) for 1 hour at 37°C.
-
Control: Run a parallel sample with DMSO vehicle only.
-
Quench with 5x volume of ice-cold acetone or by adding excess hydroxylamine (if reversible characterization is not required).
Step 2: Digestion (FASP or S-Trap)
-
Reduce (DTT, 5 mM) and alkylate (Iodoacetamide, 15 mM) cysteines.
-
Digest with Trypsin (1:50 enzyme:protein ratio) overnight.
-
Desalt using C18 StageTips.
Step 3: LC-MS/MS Acquisition
-
Instrument: Orbitrap Exploris / Eclipse or equivalent Q-TOF.
-
Column: C18 Reverse Phase (e.g., 15 cm x 75 µm, 1.9 µm particle).
-
Gradient: 5-35% B (Acetonitrile/0.1% Formic Acid) over 60 min.
-
MS Method: Data-Dependent Acquisition (DDA).
-
MS1 Resolution: 60,000 or 120,000.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).[1]
-
Normalized Collision Energy (NCE): 28-32%.
-
Step 4: Data Processing (MaxQuant / Proteome Discoverer)
-
Variable Modification:
-
Name: 3-Mx-Sulfonyl
-
Composition: H(6) C(5) N O(3) S
-
Mass: 160.0068
-
Residues: Ser, Tyr, Lys, His.[2]
-
-
Diagnostic Check: Look for neutral loss of SO
(63.96 Da) in the MS/MS spectrum if the modification is on a labile residue (e.g., Tyr).
Part 3: Comparative Analysis & Interpretation
3-Mx-MSF vs. PMSF
While PMSF is the standard for inhibiting serine proteases during lysis, 3-Mx-MSF is superior for structural probing and warhead development .
-
Stability: PMSF hydrolyzes rapidly in water (
min at pH 7).[3] 3-Mx-MSF, like other heteroaryl sulfonyl fluorides, generally exhibits higher hydrolytic stability, allowing for longer incubation times required to label slow-reacting residues [1]. -
Selectivity: The isoxazole ring provides a distinct steric footprint. If a protein pocket accommodates the planar, polar isoxazole but rejects the phenyl ring, 3-Mx-MSF will show specific labeling where PMSF fails.
Fragmentation Behavior
In HCD fragmentation, sulfonyl fluoride modifications are generally robust. However, researchers must be aware of specific spectral features:
-
Backbone Fragmentation: The modification (+160 Da) stays attached to the side chain, shifting the mass of the corresponding b and y ions.
-
Reporter Ions: Unlike specialized ABPP probes with alkyne handles, 3-Mx-MSF does not release a strong, unique reporter ion (like the biotin fragment). Identification relies entirely on the peptide sequence coverage.
-
Neutral Loss: On Serine residues, the modification can sometimes undergo elimination, resulting in a dehydroalanine residue (-18 Da relative to unmodified Ser) if the sulfonate is a good leaving group under fragmentation conditions. However, the +160 Da adduct is the primary search target.
Strategic Recommendation
For drug development professionals :
-
Use 3-Mx-MSF as a "scout fragment" to test if a binding pocket contains a nucleophile capable of SuFEx chemistry.
-
If detection sensitivity is low (due to low occupancy), consider synthesizing a derivative with an alkyne handle (e.g., 3-ethynyl-isoxazole analog) to allow for CuAAC-based enrichment (Click Chemistry), which can improve LOD by >100-fold [2].
References
-
Jones, L.H. "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 2015.
-
Narayanan, A. & Jones, L.H. "Sulfonyl fluorides as tools in chemical biology." Chemical Science, 2015.
-
Hanning, K. et al. "Activity-based protein profiling of serine hydrolases." Methods in Molecular Biology, 2017.
-
PubChem Compound Summary. "Methanesulfonyl fluoride derivatives." National Library of Medicine.
Sources
Safety Operating Guide
Proper Disposal Procedures: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
Executive Summary & Hazard Profile[1][2]
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a specialized reagent often employed in SuFEx (Sulfur-Fluoride Exchange) click chemistry and protein labeling. Unlike standard sulfonyl chlorides, sulfonyl fluorides are engineered for high stability in aqueous environments, making them resistant to simple water hydrolysis .
Do not attempt to quench this compound with water alone.
Critical Hazard Matrix
| Hazard Class | Description | Operational Implication |
| Acute Toxicity | High (Category 2/3). Analogous to PMSF (phenylmethanesulfonyl fluoride). | Potent serine protease inhibitor. Fatal if swallowed or absorbed through skin.[1] |
| Chemical Stability | High stability in neutral/acidic water. | Water is NOT a decontamination agent. Spills require active chemical neutralization. |
| Decomposition | Releases Fluoride ions ( | NEVER add to acidic waste streams. NEVER use glass waste containers for long-term storage of unquenched concentrated stock. |
Pre-Disposal Assessment
Before initiating disposal, categorize the waste state. The disposal path depends entirely on the concentration and solvent matrix.
Decision Logic (DOT Diagram)
Figure 1: Decision tree for segregating sulfonyl fluoride waste. Note that solids are rarely quenched manually due to exotherm risks; they are packaged for incineration.
Protocol A: Chemical Quenching (Liquid Waste)
Applicability: Reaction mixtures, stock solutions, and small-scale spills.
Mechanism: Nucleophilic attack by hydroxide (
Reagents Required[4][5][6][7][8][9]
-
Quenching Buffer: 1.0 M NaOH (Sodium Hydroxide) or 1.0 M KOH.
-
Co-solvent: Methanol or Acetonitrile (required if the waste is in organic solvent to ensure miscibility).
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat.
Step-by-Step Procedure
-
Preparation: In a fume hood, prepare a waste container capable of holding 2x the volume of your waste.
-
Basification: Add the sulfonyl fluoride solution slowly to an equal volume of 1.0 M NaOH .
-
Note: If the waste is in a non-miscible solvent (e.g., DCM, Hexane), add Methanol (20% v/v) to facilitate phase transfer.
-
-
Hydrolysis Interval: Stir or shake (venting frequently) for 2–4 hours .
-
Why? Sulfonyl fluorides are "Click" reagents designed to survive biological buffers. They require high pH (>10) and time to fully hydrolyze to the sulfonic acid [1].
-
-
Validation (The "Self-Validating" Step):
-
Final Disposal:
-
Label the container: "Quenched Sulfonyl Fluoride – Basic pH – Contains Fluorides."
-
Dispose into the Basic/Alkaline Waste stream.
-
WARNING: Do NOT acidify this waste. Adding acid converts free fluoride (
Protocol B: Solid Waste & Bulk Disposal
Applicability: Expired pure bottles, contaminated solids (weigh boats, silica gel), or large quantities (>50g) where quenching is unsafe due to exotherms.
-
Segregation: Do not mix with general trash or biohazard waste.
-
Packaging:
-
Keep the chemical in its original container if possible.
-
Place the container inside a secondary clear, sealable bag (Zip-lock type).
-
Place this bag inside a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable for short-term, but HDPE is preferred to prevent breakage and fluoride etching.
-
-
Labeling:
-
Primary Hazard: Toxic / Corrosive.
-
Specific Note: "Reactive Sulfonyl Fluoride – DO NOT MIX WITH ACIDS."
-
-
Handover: Transfer directly to your facility's hazardous waste contractor for incineration .
Emergency Procedures (Spills)
Because (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a potent electrophile, it can covalently modify proteins in skin and eyes.
Spill Cleanup Workflow
-
Isolate: Evacuate the immediate area.
-
PPE: Wear a full-face shield if outside a hood. Double nitrile gloves are mandatory.
-
Neutralize:
-
Cover the spill with a slurry of Sodium Carbonate (
) or absorbent pads soaked in 1M NaOH . -
Allow to sit for 15 minutes to initiate hydrolysis.
-
-
Collect: Scoop material into a hazardous waste bag.
-
Surface Decon: Wipe the surface with 1M NaOH, followed by water, then Ethanol.
First Aid (Exposure)
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol (it increases skin permeability). If available, apply Calcium Gluconate gel (standard protocol for fluoride-containing compounds) as a precaution against HF generation on the skin [2].
-
Eye Contact: Flush for 15 minutes. Seek emergency medical attention immediately.
References
-
Sharpless, K. B., et al. (2014).[5][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7] Angewandte Chemie International Edition.[4][5][8] [Link]
-
National Institutes of Health (NIH). (2024). Hydrofluoric Acid and Fluoride Compounds: Medical Management Guidelines. National Library of Medicine. [Link]
-
Vertex Pharmaceuticals. (2020). Process Chemistry of Heteroaryl Sulfonyl Fluorides. Journal of Organic Chemistry.[9] [Link]
Sources
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- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx Handle Fragment Library [otavachemicals.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. SuFEx-IT - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
Comprehensive Safety and Operational Guide: Handling (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
As a highly reactive electrophile, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 1311314-46-1) is a critical reagent for SuFEx (Sulfur Fluoride Exchange) click chemistry and serine protease inhibition[1]. However, its chemical architecture presents severe, multi-faceted hazards. This guide provides step-by-step, causally-grounded protocols to ensure absolute safety and logistical efficiency in the laboratory.
Hazard Profile & Mechanistic Causality
To handle this compound safely, researchers must understand the chemical mechanisms driving its toxicity. Sulfonyl fluorides do not just burn; they actively target biological systems and degrade into highly toxic byproducts[2].
-
Electrophilic Toxicity: The sulfonyl fluoride group is a potent electrophile that irreversibly sulfonates the active-site serine residues of critical enzymes, including human cholinesterase[2]. Systemic exposure can lead to severe neurological and respiratory distress.
-
Hydrolytic Degradation (The HF Threat): Upon contact with ambient moisture, aqueous buffers, or human mucous membranes, the compound rapidly hydrolyzes. This reaction yields the corresponding sulfonic acid and hydrogen fluoride (HF) gas [3]. HF is a severe, bone-seeking systemic toxin that causes deep tissue necrosis.
-
Secondary Reactive Hazards: Processing the solid powder can form combustible dust aerosols. Furthermore, if the acidic hydrolysis products contact metal surfaces, they can generate explosive hydrogen gas[3].
Caption: Mechanistic pathways of sulfonyl fluoride hydrolysis and biological toxicity.
Personal Protective Equipment (PPE) Matrix
Because of the dual threat of electrophilic toxicity and HF generation, standard laboratory PPE is insufficient[4]. Every piece of equipment must be selected to break a specific chain of exposure.
| PPE Category | Specification | Causality (Why it is required) |
| Hand Protection | Double-gloving: Nitrile (inner) + Neoprene or Butyl rubber (outer) | Neoprene/Butyl provides superior chemical resistance to incidental HF exposure during hydrolysis, while nitrile ensures tactile sensitivity. |
| Eye/Face | Chemical splash goggles + Full face shield | Protects mucous membranes from corrosive dust aerosols and sudden HF gas release during solvent addition. |
| Body | Corrosive-resistant apron over a standard lab coat | Prevents skin absorption of the highly lipophilic and electrophilic parent compound. |
| Respiratory | Fume Hood (Class II B2 or standard chemical hood with >100 fpm face velocity) | Captures volatile HF gas and prevents the inhalation of combustible or toxic dust particles. |
Operational Workflow: Stock Preparation
Sulfonyl fluorides are highly unstable in aqueous environments. To prevent premature degradation and hazardous HF release, stock solutions must be prepared in strictly anhydrous organic solvents[2].
Quantitative Stability Data:
| Parameter | Anhydrous Solvent (e.g., Isopropanol) | Aqueous Buffer (pH 7.0 - 8.0) |
|---|---|---|
| Half-Life (Stability) | > 6 months (at -20°C) | 30 - 110 minutes (at 25°C) |
| HF Release Potential | Negligible | High (Immediate upon addition) |
| Working Concentration | 100 mM (Stock) | 0.1 - 1.0 mM (Assay) |
| Storage Temperature | -20°C (Desiccated) | Do not store; prepare fresh |
Step-by-Step Methodology: 100 mM Anhydrous Stock Preparation
-
Environmental Control: Perform all operations inside a certified chemical fume hood[2].
-
Solvent Selection: Use anhydrous Isopropanol (≥99.5% purity) or anhydrous DMSO. Causality: Water content must be <0.1% to prevent the generation of HF gas during long-term storage[2].
-
Weighing: Tare a sterile, chemically resistant polypropylene conical tube. Carefully weigh the solid directly into the tube to minimize transfer loss and dust generation[2].
-
Dissolution: Add the calculated volume of anhydrous solvent. Cap tightly and vortex until completely dissolved. Gentle warming in a water bath is permissible, but avoid excessive heat which can pressurize the vessel[2].
-
Storage: Store the tightly sealed stock solution at -20°C. Critical Rule: Do not store in glass containers, as trace HF generated over time will etch and weaken the glass, leading to catastrophic structural failure[5].
Decontamination & Disposal Plan
Never dispose of unquenched sulfonyl fluorides into standard organic or aqueous waste streams. The material must undergo controlled alkaline hydrolysis to neutralize the electrophile and safely convert evolved HF into inert fluoride salts[4].
Caption: Step-by-step operational workflow for the safe alkaline quenching of sulfonyl fluoride waste.
Step-by-Step Methodology: Alkaline Quenching Protocol
-
Temperature Control: Place the reaction vessel containing the sulfonyl fluoride waste into an ice-water bath inside the fume hood. Causality: Alkaline hydrolysis of sulfonyl fluorides is highly exothermic; cooling prevents solvent boil-off and uncontrolled vapor release[6].
-
Base Preparation: Prepare a 5% (w/v) aqueous sodium carbonate (Na₂CO₃) solution or 1M NaOH[4].
-
Controlled Addition: Slowly add the alkaline solution to the waste dropwise while stirring mechanically. Critical Rule: Always add the base to the waste; never add water directly to the pure solid chemical[4].
-
Venting: Leave the container loosely capped. Causality: If using sodium carbonate, the neutralization process will evolve carbon dioxide (CO₂) gas, which can cause a sealed container to rupture[6].
-
Final Disposal: Allow the mixture to stir overnight to ensure complete quenching. Verify the pH is >7. Transfer the neutralized solution to a secondary containment vessel clearly labeled as "Halogenated Aqueous Waste (Contains Fluoride Salts)" and request EHS pickup[3].
References[1] Title: Methyl fluoride | Sigma-Aldrich. Source: Sigma-Aldrich. URL:https://www.sigmaaldrich.com/[3] Title: PMSF Spill and Accident Procedures. Source: Purdue University Environmental Health and Safety. URL:https://www.purdue.edu/ehps/rem/[5] Title: PhenylMethylSulfonylFluoride-329-98-6. Source: University of Georgia Office of Research. URL: https://research.uga.edu/[4] Title: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Source: LSU Health Sciences Center. URL:https://www.lsuhsc.edu/admin/pfm/ehs/[2] Title: Preparation of 100mM PMSF Stock Solution in Isopropanol. Source: BenchChem. URL: https://www.benchchem.com/[6] Title: Standard Operating Procedures Huang Lab. Source: Michigan State University Chemistry. URL: https://ehs.msu.edu/
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
